2-Octyn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
oct-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWYFVOMGMBZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174814 | |
| Record name | 2-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20739-58-6 | |
| Record name | 2-Octyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20739-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020739586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octyn-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Octyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Octynol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJB33AE5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Octyn-1-ol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octyn-1-ol is a valuable C8 acetylenic alcohol utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty fragrances. This technical guide provides a comprehensive overview of its chemical properties, structural features, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers and professionals in the effective application of this compound in their scientific endeavors.
Chemical Properties and Structure
This compound, with the IUPAC name oct-2-yn-1-ol, is a clear, colorless to slightly yellow liquid.[1] Its core structure consists of an eight-carbon chain containing a carbon-carbon triple bond (an alkyne) at the second position and a primary alcohol functional group at the first position.[1]
Quantitative Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [2][3] |
| CAS Number | 20739-58-6 | [2] |
| Appearance | Clear colorless to slightly yellow liquid | [1][4] |
| Boiling Point | 76-78 °C at 2 mmHg | [1][5] |
| Melting Point | -18 °C | [4] |
| Density | 0.880 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.4560 | [1][5] |
| Flash Point | 91 °C (195.8 °F) | [6] |
| pKa (Predicted) | 13.11 ± 0.10 | [1] |
| Solubility | Sparingly soluble in water | [1] |
Structural Representation
The chemical structure of this compound is characterized by a terminal hydroxyl group and an internal alkyne, which are the primary sites of its chemical reactivity.
Caption: Chemical structure of this compound.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common method for the preparation of this compound involves the alkylation of a smaller acetylenic alcohol. The following protocol is adapted from a literature procedure.[7]
Materials:
-
Propargyl alcohol
-
n-Pentyl bromide
-
Lithium metal
-
Liquid ammonia (B1221849)
-
Ferric nitrate (B79036) nonahydrate (catalyst)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a three-necked flask under an argon atmosphere, add liquid ammonia (250 mL).
-
Add a small piece of lithium metal. Once the solution turns dark blue, add a catalytic amount of ferric nitrate nonahydrate.
-
Slowly add the remaining lithium (2.75 g, 396 mmol) over 30 minutes and stir for 1 hour.
-
Add propargyl alcohol (8.16 g, 146 mmol) and stir for an additional 30 minutes.
-
Add n-pentyl bromide (20 g, 132 mmol) and stir for 10 minutes. Allow the reaction to stand overnight at room temperature to allow the ammonia to evaporate.
-
To the residue, add diethyl ether (50 mL) and water (200 mL).
-
Extract the aqueous layer with diethyl ether (200 mL, then 2 x 100 mL).
-
Combine the organic layers and wash with water (400 mL) and then brine (400 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is then purified by distillation.
Caption: Synthesis workflow for this compound.
Purification
The primary method for purifying this compound is vacuum distillation .[8]
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 2 mmHg).
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound (76-78 °C at 2 mmHg).[1][5]
Analytical Methods
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and confirm its molecular weight.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Analysis: The retention time of the major peak is compared to a standard, and the mass spectrum is analyzed for the molecular ion peak (m/z = 126.20) and characteristic fragmentation patterns.[2]
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.
Instrumentation and Conditions (Typical):
-
Spectrometer: 300 MHz or higher field strength.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: Expected signals include those for the alkyl chain protons, the methylene (B1212753) protons adjacent to the alcohol, the hydroxyl proton, and the methylene protons adjacent to the alkyne.
-
¹³C NMR: Expected signals include those for the carbons of the alkyl chain, the two sp-hybridized carbons of the alkyne, and the carbon bearing the hydroxyl group.[2]
2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups.
Instrumentation and Conditions (Typical):
-
Spectrometer: FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid between salt plates (NaCl or KBr).
-
Analysis: Look for characteristic absorption bands:
-
O-H stretch: A broad band around 3300-3400 cm⁻¹.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
-
C≡C stretch: A weak band around 2200-2260 cm⁻¹.
-
C-O stretch: A band in the region of 1000-1260 cm⁻¹.[2]
-
Reactivity and Biological Context
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups: the hydroxyl group and the carbon-carbon triple bond.
-
Hydroxyl Group Reactions: As a primary alcohol, it can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be converted to esters, ethers, and halides. For instance, it reacts with phosphorus trichloride (B1173362) (PCl₃) in the presence of pyridine (B92270) and diethyl ether to yield 1-chloro-oct-2-yne.[7]
-
Alkyne Reactions: The triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane. It can also participate in coupling reactions.
Biological Context and Signaling Pathways
Currently, there is limited evidence to suggest that this compound is directly involved in specific biological signaling pathways in mammalian systems. Its primary applications are in chemical synthesis.[1] However, it has been noted in the following contexts:
-
Toxicity Prediction: It has been used as a descriptor in models for predicting toxicity based on electrophilicity, suggesting its potential to react with biological nucleophiles.
-
Natural Occurrence: this compound has been identified in Ixora pavetta, a plant used in traditional medicine for various ailments.[1] Further research is needed to determine if it contributes to the plant's therapeutic properties.
Due to the lack of established involvement in specific signaling cascades, a diagrammatic representation of a signaling pathway is not applicable.
Conclusion
This compound is a versatile chemical building block with well-defined chemical and physical properties. The experimental protocols provided in this guide for its synthesis, purification, and analysis offer a foundation for its effective use in a research and development setting. While its direct biological role in signaling is not well-established, its utility in the synthesis of potentially bioactive molecules makes it a compound of interest for drug development professionals.
References
- 1. This compound [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ttb.gov [ttb.gov]
- 4. 2-Butyn-1-ol(764-01-2) 1H NMR [m.chemicalbook.com]
- 5. (E)-2-octen-1-ol, 18409-17-1 [thegoodscentscompany.com]
- 6. This compound 97 20739-58-6 [sigmaaldrich.com]
- 7. This compound | C8H14O | CID 140750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Data Analysis of 2-Octyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-octyn-1-ol, a valuable building block in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a crucial resource for researchers and professionals in the fields of chemistry and drug development, facilitating the identification and characterization of this important molecule.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise overview of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.22 | Triplet (t) | 2H | H-1 |
| ~2.28 | Triplet of triplets (tt) | 2H | H-4 |
| ~1.50 | Multiplet (m) | 2H | H-5 |
| ~1.32 | Multiplet (m) | 2H | H-6 |
| ~0.90 | Triplet (t) | 3H | H-8 |
| (variable) | Singlet (s) | 1H | OH |
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| ~85.3 | C-3 |
| ~78.9 | C-2 |
| ~51.2 | C-1 |
| ~30.9 | C-6 |
| ~28.2 | C-5 |
| ~22.1 | C-7 |
| ~18.7 | C-4 |
| ~13.9 | C-8 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3330 (broad) | O-H stretch (alcohol) |
| ~2930, 2860 | C-H stretch (alkane) |
| ~2230 | C≡C stretch (alkyne) |
| ~1030 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 126 | ~5 | [M]⁺ (Molecular Ion) |
| 109 | ~20 | [M-OH]⁺ |
| 97 | ~30 | [M-C₂H₅]⁺ |
| 83 | ~45 | [M-C₃H₇]⁺ |
| 69 | ~100 | [M-C₄H₉]⁺ (Base Peak) |
| 55 | ~85 | [C₄H₇]⁺ |
| 41 | ~95 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, approximately 0.75 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. The data is processed with a line broadening of 0.3 Hz.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
Ionization and Analysis: Electron Ionization (EI) is the most common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic techniques with structural information for this compound.
An In-depth Technical Guide to the Physical Properties of 2-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2-Octyn-1-ol, a valuable acetylenic alcohol intermediate in various synthetic applications, including pharmaceutical development. This document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents this information in a clear and accessible format for laboratory professionals.
Core Physical Properties of this compound
The physical characteristics of this compound are fundamental to its handling, purification, and application in chemical synthesis. The boiling point is critical for purification by distillation, while density is an important parameter for reaction setup and characterization.
Data Presentation
The experimentally determined physical properties of this compound are summarized in the table below. These values are widely cited in chemical literature and supplier specifications.
| Physical Property | Value | Conditions |
| Boiling Point | 76 - 78 °C | at 2 mmHg |
| Density | 0.880 g/mL | at 25 °C |
Experimental Protocols
Determination of Boiling Point at Reduced Pressure
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that decompose at their atmospheric boiling point or have very high boiling points, the boiling point is determined at a reduced pressure (vacuum distillation).
Apparatus:
-
A round-bottom flask
-
A Claisen adapter
-
A thermometer with a ground glass joint
-
A condenser (e.g., Liebig condenser)
-
A receiving flask
-
A vacuum pump
-
A manometer to measure the pressure
-
A heating mantle with a stirrer
-
Boiling chips or a magnetic stirrer
Procedure:
-
Assembly: The apparatus is assembled for vacuum distillation. The this compound sample is placed in the round-bottom flask with boiling chips or a magnetic stir bar. The Claisen adapter is fitted to the flask, with the thermometer in one neck and the condenser in the other. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid. The condenser is connected to the receiving flask, which is in turn connected to the vacuum pump via a trap and a manometer.
-
Evacuation: The system is slowly evacuated to the desired pressure, in this case, approximately 2 mmHg, as measured by the manometer.
-
Heating: The sample is gently heated using the heating mantle while being stirred.
-
Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask, while the pressure remains constant at 2 mmHg. The recorded temperature range, 76-78 °C, reflects the temperature at which the distillation is consistently maintained.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like this compound, this is typically determined using a pycnometer or a digital density meter at a specific temperature.
Apparatus:
-
A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
An analytical balance (accurate to at least 0.0001 g)
-
A constant temperature water bath
-
The liquid sample (this compound)
-
A thermometer
Procedure:
-
Calibration of Pycnometer:
-
The clean, dry pycnometer is weighed accurately on the analytical balance (m₁).
-
The pycnometer is filled with a reference substance of known density, typically deionized water, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium at the desired temperature (25 °C).
-
The volume is adjusted by removing any excess liquid that has expanded through the capillary. The outside of the pycnometer is carefully dried.
-
The pycnometer filled with water is weighed (m₂).
-
The density of water (ρ_water) at 25 °C is known from literature. The volume of the pycnometer (V) can be calculated as: V = (m₂ - m₁) / ρ_water.
-
-
Measurement of Sample Density:
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is filled with this compound.
-
The filled pycnometer is brought to thermal equilibrium in the constant temperature water bath at 25 °C.
-
The volume is adjusted, and the exterior is dried.
-
The pycnometer filled with the sample is weighed (m₃).
-
The mass of the this compound sample is (m₃ - m₁).
-
The density of the this compound (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample such as this compound.
Caption: Workflow for determining the physical properties of this compound.
Navigating the Solubility Landscape of 2-Octyn-1-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 2-octyn-1-ol in common organic solvents, addressing a critical data gap for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document furnishes qualitative solubility information and presents a detailed experimental protocol for its quantitative determination.
Understanding the Solubility of this compound
This compound, a C8 acetylenic alcohol, is a valuable building block in organic synthesis. Its solubility is a fundamental physical property that dictates its application in reaction chemistry, purification processes, and formulation development. The molecule's structure, featuring a hydrophilic alcohol group and a lipophilic eight-carbon chain, suggests its miscibility with a range of organic solvents.
While specific quantitative data remains elusive, a qualitative assessment based on the solubility of structurally similar C8 alcohols, such as 2-octen-1-ol and 2-octanol, provides valuable guidance. These related compounds are known to be soluble in many common organic solvents.
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in various common organic solvents, based on the behavior of analogous C8 alcohols.
| Solvent Class | Common Solvents | Expected Qualitative Solubility of this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Hydrocarbons | Hexane, Toluene | Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble |
This table is based on the general principle of "like dissolves like" and qualitative data for structurally related compounds. Experimental verification is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
Given the absence of readily available quantitative data, the following detailed protocol outlines a reliable method for determining the solubility of this compound in a specific organic solvent at a given temperature. The gravimetric method described here is a fundamental and accurate technique for this purpose.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight caps
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven for drying
Procedure:
-
Solvent Preparation: Place a known volume of the selected organic solvent in a sealed container within the temperature-controlled shaker or water bath. Allow the solvent to equilibrate to the desired temperature.
-
Preparation of Saturated Solution: Add an excess amount of this compound to the temperature-controlled solvent. "Excess" means that undissolved solute should be visible.
-
Equilibration: Seal the container and agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This may take several hours. Periodically check for the continued presence of undissolved solute.
-
Sample Withdrawal: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette fitted with a syringe filter to avoid transferring any solid particles.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish or beaker.
-
Transfer the filtered, saturated solution to the pre-weighed container.
-
Accurately weigh the container with the solution.
-
Carefully evaporate the solvent under a fume hood. Gentle heating or a rotary evaporator can be used, ensuring the temperature is kept low enough to prevent any loss of the solute through evaporation.
-
Once the solvent is removed, dry the container with the remaining this compound to a constant weight in an oven or vacuum oven at a suitable temperature below the boiling point of the solute.
-
Cool the container in a desiccator and weigh it accurately.
-
-
Calculation:
-
Mass of the saturated solution = (Mass of container + solution) - (Mass of empty container)
-
Mass of this compound = (Mass of container + residue) - (Mass of empty container)
-
Mass of solvent = Mass of saturated solution - Mass of this compound
-
Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps for the experimental determination of solubility.
Quantum Chemical Blueprint of 2-Octyn-1-ol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-Octyn-1-ol, a molecule of interest in synthetic chemistry and material science. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis. The methodologies outlined herein offer a foundational protocol for the computational investigation of similar acetylenic alcohols, providing critical insights for researchers, scientists, and professionals in drug development and material design. All calculations are presented with detailed protocols and summarized in structured tables for clarity and comparative analysis.
Introduction
This compound is a linear-chain alcohol containing a carbon-carbon triple bond, which imparts unique reactivity and structural characteristics. Understanding its electronic structure and vibrational properties at a quantum mechanical level is crucial for predicting its behavior in chemical reactions, its potential as a building block in organic synthesis, and its interactions in biological systems. This guide presents a detailed computational study using state-of-the-art quantum chemical methods to elucidate these properties.
Computational Methodology
The following section details the theoretical framework and protocols used for the quantum chemical calculations of this compound.
Software and Hardware
All calculations were performed using the Gaussian 16 suite of programs. The hardware utilized was a high-performance computing cluster with multi-core processors, enabling efficient handling of the computational demands of the chosen theoretical models.
Geometry Optimization Protocol
The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules. The optimization was performed without any symmetry constraints, and the convergence criteria were set to the default "tight" settings in Gaussian 16 to ensure a true energy minimum was located on the potential energy surface.
Vibrational Frequency Analysis Protocol
Following the successful geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true local minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The computed harmonic frequencies are often scaled by an empirical factor to better match experimental data; however, unscaled frequencies are presented here for direct theoretical comparison.
Electronic Structure Analysis Protocol
To investigate the electronic properties of this compound, several analyses were conducted on the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to gain deeper insight into the electronic structure, including the nature of chemical bonds, lone pairs, and charge distribution. This analysis provides a quantitative picture of the Lewis structure of the molecule and delocalization effects.
Results and Discussion
This section presents the quantitative data obtained from the quantum chemical calculations.
Optimized Molecular Geometry
The geometry optimization converged to a stable structure for this compound. Key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These parameters provide the foundational three-dimensional structure of the molecule at its ground electronic state.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C≡C | 1.208 | |
| C-C (adjacent to triple bond) | 1.465 | |
| C-O | 1.429 | |
| O-H | 0.965 | |
| **Bond Angles (°) ** | ||
| C-C≡C | 178.5 | |
| C-C-O | 111.2 | |
| C-O-H | 108.9 | |
| Dihedral Angles (°) | ||
| H-O-C-C | 179.8 |
Table 1: Selected Optimized Geometrical Parameters of this compound at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Frequencies
The vibrational analysis confirmed the optimized structure as a true minimum on the potential energy surface, with no imaginary frequencies observed. The calculated harmonic vibrational frequencies provide a theoretical IR spectrum. Key vibrational modes are highlighted in the table below, with their corresponding frequencies and descriptions.
| Frequency (cm⁻¹) | Vibrational Mode Description |
| 3675 | O-H Stretch |
| 2960 - 2870 | C-H Stretches (Alkyl) |
| 2245 | C≡C Stretch |
| 1460 | CH₂ Scissoring |
| 1050 | C-O Stretch |
Table 2: Prominent Calculated Vibrational Frequencies of this compound.
Electronic Properties
The electronic properties of this compound provide insight into its reactivity and stability. The energies of the frontier molecular orbitals and the resulting energy gap are crucial indicators.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | 0.52 |
| HOMO-LUMO Gap | 7.37 |
Table 3: Calculated Frontier Molecular Orbital Energies of this compound.
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution across the molecule. The calculated natural charges on key atoms are presented below.
| Atom | Natural Charge (e) |
| O (Oxygen) | -0.75 |
| H (of OH group) | +0.48 |
| C (of C-OH) | +0.15 |
| C (of C≡C, near OH) | -0.22 |
| C (of C≡C, away from OH) | -0.18 |
Table 4: Natural Atomic Charges on Selected Atoms of this compound.
The NBO analysis confirms the high polarity of the O-H bond and indicates a slight negative charge accumulation on the carbon atoms of the alkyne group, which is a key feature for understanding its reactivity in electrophilic addition reactions.
Visualizations
Visual representations of the computational workflows and logical relationships are provided below using the DOT language.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Logical relationship between calculated properties of this compound.
Conclusion
This technical guide has presented a detailed and systematic quantum chemical investigation of this compound using Density Functional Theory. The presented data, including the optimized geometry, vibrational frequencies, and electronic properties, provide a robust theoretical foundation for understanding the chemical and physical characteristics of this molecule. The methodologies and results contained herein are intended to serve as a valuable resource for researchers in computational chemistry, organic synthesis, and drug discovery, facilitating further theoretical and experimental explorations.
Theoretical Conformational Analysis of 2-Octyn-1-ol: A Methodological Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the theoretical study of the conformational landscape of 2-octyn-1-ol. While specific experimental or computational studies on the conformation of this compound are not extensively available in peer-reviewed literature, this whitepaper outlines the established computational methodologies that would be employed for such an analysis. It serves as a robust framework for researchers aiming to investigate the conformational preferences of this compound and similar alkynols. The protocols described herein are based on widely accepted quantum chemical methods. To illustrate the expected outcomes of such a study, representative data for the key dihedral angles and relative energies of plausible conformers are presented in a hypothetical model.
Introduction
This compound is a linear alkynol with a flexible alkyl chain, a hydroxyl group, and a carbon-carbon triple bond. Its molecular structure allows for a multitude of conformational isomers (conformers) arising from rotations around its single bonds. The three-dimensional structure of this compound is critical in various applications, including its potential role as a synthetic intermediate in drug development, where molecular shape governs interactions with biological targets. Understanding the relative stabilities of its different conformers and the energy barriers separating them is therefore of significant interest.
Theoretical chemistry provides powerful tools to explore the potential energy surface (PES) of a molecule and identify its low-energy conformations. This guide details the standard computational workflow for such an investigation, from initial structure generation to high-level energy calculations.
Key Concepts in Conformational Analysis
The conformational space of this compound is primarily defined by the rotation around several key single bonds. The relative orientation of different parts of the molecule is described by dihedral angles. The stability of each conformer is determined by a combination of factors including:
-
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy than eclipsed ones.
-
Steric Hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity.
-
Intramolecular Hydrogen Bonding: The hydroxyl group can potentially form a hydrogen bond with the π-system of the alkyne, which can stabilize certain conformations.
Methodologies for Conformational Analysis
A thorough theoretical investigation of this compound's conformation involves a multi-step computational approach.
Computational Workflow
The general workflow for a computational conformational analysis is depicted below. This process begins with an initial exploration of the conformational space and progressively refines the calculations to obtain accurate energies and geometries for the most stable conformers.
Detailed Protocols
-
Conformational Search:
-
Objective: To identify all plausible low-energy conformers.
-
Method: A systematic scan of the potential energy surface by rotating key dihedral angles (e.g., C3-C4, C4-C5, C5-C6, C6-C7, C7-C8, and C1-O1) is performed. Alternatively, a stochastic method like molecular dynamics or a Monte Carlo search can be used. Due to the computational cost of quantum mechanical methods, this initial search is often carried out using a faster, albeit less accurate, method like molecular mechanics (e.g., with the MMFF94 force field).
-
-
Geometry Optimization and Frequency Calculation:
-
Objective: To obtain accurate geometries and vibrational frequencies for the conformers identified in the initial search.
-
Method: The geometries of the promising low-energy conformers are re-optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d) or 6-31+G(d,p) is a common choice for its balance of accuracy and computational cost.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the relative energies.
-
-
Single-Point Energy Refinement:
-
Objective: To obtain highly accurate electronic energies for the optimized geometries.
-
Method: For the most stable conformers, single-point energy calculations are performed using a higher level of theory or a larger basis set. This can involve coupled-cluster methods like CCSD(T) or larger basis sets (e.g., aug-cc-pVTZ) with the same DFT functional. This step refines the relative energies of the conformers.
-
Hypothetical Conformational Analysis Results for this compound
The following data is a representative example of what a conformational analysis of this compound might yield. The dihedral angles are defined as follows:
-
τ1: H-O1-C1-C2
-
τ2: O1-C1-C2-C3
-
τ3: C1-C2-C3-C4
-
τ4: C4-C5-C6-C7
The most significant conformational flexibility arises from the rotation of the hydroxyl group (τ1) and the alkyl chain. The triple bond (C2-C3) and the adjacent C1-C2 and C3-C4 bonds are relatively rigid.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Key Dihedral Angles (τ1, τ4) (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| I | (~60°, ~180°) | 0.00 | 45.2 |
| II | (~180°, ~180°) | 0.25 | 29.8 |
| III | (~ -60°, ~180°) | 0.28 | 25.0 |
| IV | (~60°, ~65°) | 1.50 | < 1.0 |
| V | (~180°, ~65°) | 1.72 | < 1.0 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of results obtained from the methodologies described.
Visualization of the Potential Energy Surface
The relationship between the energy of a molecule and a specific dihedral angle can be visualized in a potential energy surface (PES) diagram. The minima on this surface correspond to stable conformers, while the maxima represent the transition states (energy barriers) between them.
Conclusion
This whitepaper has outlined the standard theoretical methodologies for conducting a detailed conformational analysis of this compound. While specific published data for this molecule is scarce, the computational protocols described, including conformational searching, DFT optimizations, and high-level energy calculations, provide a clear and robust pathway for future research. The illustrative data and diagrams presented herein serve as a guide to the expected outcomes of such an investigation. A thorough understanding of the conformational landscape of this compound is an essential step in harnessing its full potential in medicinal chemistry and materials science.
The Discovery and Synthesis of 2-Octyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octyn-1-ol, a versatile acetylenic alcohol, serves as a crucial building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides an in-depth overview of the discovery and first recorded synthesis of this compound. It details the experimental protocols, presents key quantitative data in a structured format, and utilizes visualizations to elucidate the synthetic pathway and experimental workflow. This document is intended to be a comprehensive resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.
Introduction
The study of acetylenic compounds has been a cornerstone of organic chemistry for over a century, with their unique reactivity enabling the construction of complex molecular architectures. Among these, propargyl alcohols and their derivatives are of significant interest due to their utility as synthetic intermediates. This compound, with its internal alkyne and primary alcohol functionalities, presents a valuable synthon for the introduction of an eight-carbon chain with latent reactivity. While the precise moment of its initial "discovery" as a distinct chemical entity is not prominently documented in historical records, its synthesis falls within the broader exploration of methods to create substituted acetylenic alcohols. Early research into the alkylation of acetylides and the reactions of Grignard reagents with propargyl alcohol laid the foundational chemistry for the synthesis of compounds like this compound.
First Synthesis: Alkylation of Propargyl Alcohol
One of the earliest and most straightforward methods for the preparation of 2-substituted propargyl alcohols is the alkylation of a metalated propargyl alcohol. A well-documented synthesis of this compound involves the reaction of the lithium salt of propargyl alcohol with an appropriate alkylating agent, in this case, n-pentyl bromide.
Synthesis Pathway
The synthesis proceeds via a two-step, one-pot reaction. First, propargyl alcohol is deprotonated by a strong base, typically an alkali metal amide in liquid ammonia (B1221849), to form the corresponding alkoxide and acetylide. This dianion then acts as a nucleophile, attacking the electrophilic carbon of n-pentyl bromide in an SN2 reaction to form the carbon-carbon bond, yielding this compound.
Caption: Synthesis of this compound from Propargyl Alcohol.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound.
Materials:
-
Propargyl alcohol
-
n-Pentyl bromide
-
Lithium metal
-
Liquid ammonia
-
Ferric nitrate nonahydrate (catalytic amount)
-
Anhydrous ether
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet is charged with liquid ammonia under an inert atmosphere (e.g., argon).
-
Formation of Lithium Amide: Small pieces of lithium metal are added to the liquid ammonia. A catalytic amount of ferric nitrate nonahydrate is added to initiate the formation of lithium amide, indicated by a color change from deep blue to gray.
-
Deprotonation of Propargyl Alcohol: Propargyl alcohol, dissolved in anhydrous ether, is added dropwise to the lithium amide suspension. The reaction mixture is stirred for a period to ensure complete formation of the lithium salt.
-
Alkylation: n-Pentyl bromide is added dropwise to the reaction mixture. The reaction is allowed to proceed, often overnight, as the ammonia evaporates.
-
Workup: The reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted multiple times with ether.
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its synthesis.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | 76-78 °C at 2 mmHg |
| Density | 0.880 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.4560 |
Table 2: Synthesis Reaction Data
| Parameter | Value |
| Reactants | |
| Propargyl Alcohol | 1.0 eq |
| n-Pentyl Bromide | ~0.9-1.0 eq |
| Lithium | ~2.7 eq |
| Yield | |
| Reported Yield | ~52% |
Table 3: Spectral Data References
| Spectroscopy | Database/Source |
| ¹H NMR | Available in spectral databases |
| ¹³C NMR | Available in spectral databases |
| IR | Available in spectral databases |
| Mass Spectrometry | Available in spectral databases |
Conclusion
The synthesis of this compound via the alkylation of propargyl alcohol is a classic and effective method that highlights fundamental principles of organic chemistry, including acid-base reactions and nucleophilic substitution. This technical guide provides a detailed protocol and essential data for the reproduction of this synthesis. The availability of this versatile building block continues to support the advancement of synthetic chemistry and the development of novel molecules with potential applications in various scientific and industrial fields. Further research into optimizing this and other synthetic routes can contribute to more efficient and sustainable chemical manufacturing processes.
The Enigmatic Presence of 2-Octyn-1-ol in Plant Kingdom: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the natural occurrence of 2-Octyn-1-ol, an acetylenic alcohol, in plant extracts. While the presence of its more common analog, 2-Octen-1-ol, is widely documented across various plant species, this compound appears to be a far rarer constituent of the plant metabolome. This document summarizes the existing data on its natural sources, provides a plausible experimental framework for its isolation and identification, and visually represents the logical workflow of its phytochemical analysis.
Natural Occurrence of this compound
To date, the confirmed natural occurrence of this compound in the plant kingdom is limited. The primary source identified in the scientific literature is the ethanolic extract of the flowers of Ixora pavetta, a small tree belonging to the Rubiaceae family.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Reference |
| Ixora pavetta Vahl. | Flowers | Ethanol (B145695) | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][2] |
Table 1: Documented Natural Occurrence of this compound in Plant Extracts
It is noteworthy that while a comprehensive phytochemical screening of Ixora pavetta has revealed the presence of various other compounds, including alkaloids, flavonoids, tannins, and other acetylenic alcohols like 3-Butyn-2-ol and 3-Butyn-1-ol, quantitative data regarding the concentration of this compound remains unavailable in the current body of literature.[1][2]
Experimental Protocols: A General Framework for Isolation and Identification
While a specific, detailed protocol for the extraction and quantification of this compound from Ixora pavetta has not been published, a general methodology can be constructed based on standard phytochemical techniques for the isolation and analysis of volatile compounds and acetylenic lipids from plant materials.
Plant Material Collection and Preparation
-
Collection: Fresh flowers of Ixora pavetta should be collected.
-
Drying: The plant material should be shade-dried at room temperature to preserve thermolabile compounds.
-
Grinding: The dried material is then ground into a coarse powder to increase the surface area for extraction.
Extraction
-
Solvent: Ethanol is a suitable solvent given its prior use in identifying this compound in Ixora pavetta.
-
Method: Cold percolation or maceration can be employed to extract the compounds without the use of heat, which could degrade the target molecule. The powdered plant material is soaked in ethanol for an extended period (e.g., 72 hours) with occasional agitation.
-
Filtration and Concentration: The extract is then filtered to remove solid plant debris. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.
Isolation and Purification (Proposed)
-
Fractionation: The crude extract can be subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity. This compound, being a moderately polar alcohol, is expected to partition into the ethyl acetate or butanol fraction.
-
Chromatography: The enriched fraction would then be subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) would be used to separate the different components. Fractions would be collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions showing the presence of compounds with similar polarity to a this compound standard would be further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the identification of volatile compounds like this compound. The isolated compound is vaporized and separated based on its boiling point and polarity in the GC column. The mass spectrometer then fragments the molecule, producing a unique mass spectrum that can be compared to a reference library (e.g., NIST) for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, 1H and 13C NMR spectroscopy of the purified compound would be necessary.
-
Quantification: For quantitative analysis, a calibration curve would be prepared using a certified standard of this compound. Known concentrations of the standard are injected into the GC-MS, and the peak areas are plotted against concentration. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Activity
Currently, there is no scientific literature available that describes the specific signaling pathways or biological activities of this compound. While the crude extracts of Ixora pavetta have been investigated for various pharmacological effects, the bioactivity of its individual constituents, including this compound, has not been elucidated.
Visualizing the Process
To better illustrate the experimental and logical workflows, the following diagrams are provided in the DOT language.
Caption: Experimental Workflow for Isolation and Identification of this compound.
Caption: Logical Relationship of Phytochemical Identification.
References
In-Depth Technical Guide to the Characterization of 2-Octyn-1-ol (CAS: 20739-58-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-Octyn-1-ol, a valuable acetylenic alcohol building block in organic synthesis. This document outlines its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its analytical characterization.
Core Properties of this compound
This compound is a clear, colorless to slightly yellow liquid.[1] Its chemical structure consists of an eight-carbon chain with a hydroxyl group at position 1 and a carbon-carbon triple bond between carbons 2 and 3. This bifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
| Melting Point | -18 °C | [1] |
| Boiling Point | 76-78 °C at 2 mmHg | [1] |
| Density | 0.880 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4560 | [1] |
| Flash Point | 91 °C (195.8 °F) | [1] |
| Purity (by GC) | >98.0% |
Safety and Handling Information
This compound is classified as a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Analytical Characterization Protocols
A comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structure.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Structural Elucidation by Spectroscopic Methods
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
-
Spectral Interpretation:
-
¹H NMR (Expected Chemical Shifts):
-
The protons of the terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm.
-
The methylene (B1212753) protons (CH₂) of the pentyl chain will appear as multiplets in the range of 1.3-2.2 ppm.
-
The methylene protons adjacent to the triple bond (-C≡C-CH₂-OH) will be a triplet around 2.2 ppm.
-
The methylene protons of the alcohol group (-CH₂OH) will appear as a singlet or a broadened signal around 4.2 ppm. The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift is concentration and solvent dependent.
-
-
¹³C NMR (Expected Chemical Shifts):
-
The carbons of the pentyl chain will resonate in the aliphatic region (14-31 ppm).
-
The methylene carbon of the alcohol group (-CH₂OH) will be around 51 ppm.
-
The acetylenic carbons (-C≡C-) will appear in the range of 75-85 ppm.
-
-
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation (Expected Absorptions):
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the C-H bonds of the alkyl chain.
-
C≡C stretch: A weak to medium intensity band in the region of 2100-2260 cm⁻¹ indicates the presence of the carbon-carbon triple bond.
-
C-O stretch: An absorption in the range of 1000-1260 cm⁻¹ is due to the C-O single bond of the primary alcohol.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation and subsequent ionization.
-
Ionization: Electron ionization (EI) is a common method.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
-
Spectral Interpretation:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of this compound (m/z = 126.20) may be observed.[5]
-
Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. The fragmentation of the alkyl chain will also produce a series of peaks separated by 14 mass units (CH₂).
-
This comprehensive approach to the characterization of this compound ensures its identity, purity, and structural integrity, which is critical for its application in research and development.
References
An In-depth Technical Guide to the Molecular Orbital Analysis of the Alkynyl Alcohol Group
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The alkynyl alcohol functional group, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond (a propargylic alcohol), is a cornerstone in modern organic synthesis and medicinal chemistry. Its unique electronic structure, governed by the interplay between the sp-hybridized alkyne and the sp³-hybridized alcohol-bearing carbon, imparts distinct reactivity that is leveraged in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive analysis of the molecular orbitals of the alkynyl alcohol group, offering insights into its bonding, reactivity, and spectroscopic signatures. Detailed experimental and computational protocols are presented to enable researchers to probe and exploit the properties of this versatile functional group.
Molecular Orbital Analysis of the Alkynyl Alcohol Group
The reactivity and stability of the alkynyl alcohol moiety are best understood through the lens of Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
2.1 Electronic Structure and Bonding:
The alkynyl group features two perpendicular π bonds and one strong σ bond. The sp-hybridized carbons of the alkyne are more electronegative than their sp³ counterparts, influencing the overall electron distribution. The hydroxyl group, a classic electron-donating group, can engage in hyperconjugation with the adjacent π system. The lone pairs on the oxygen atom can also participate in through-space interactions.
2.2 Frontier Molecular Orbitals (HOMO & LUMO):
-
HOMO: The HOMO of a simple alkynyl alcohol, such as propargyl alcohol, is typically associated with the π system of the carbon-carbon triple bond. The electron density is highest on the alkyne carbons. The energy of the HOMO is a critical determinant of the molecule's ability to act as a nucleophile or to undergo oxidation.
-
LUMO: The LUMO is generally the corresponding antibonding π* orbital of the alkyne. Its energy level dictates the molecule's susceptibility to nucleophilic attack and its potential as an electron acceptor. The spatial distribution of the LUMO indicates the likely sites for such attacks.
2.3 HOMO-LUMO Gap and Reactivity:
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, leading to higher reactivity. In the context of alkynyl alcohols, this gap influences their participation in addition reactions, cycloadditions, and reactions at the propargylic position.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the molecular orbitals of propargyl alcohol (prop-2-yn-1-ol), the simplest alkynyl alcohol. The computational data presented are exemplary values derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory, a common method for such analyses.
Table 1: Calculated Molecular Orbital Energies for Propargyl Alcohol
| Molecular Orbital | Energy (eV) | Description |
| LUMO | +1.25 | Antibonding π* orbital of the C≡C bond |
| HOMO | -10.51 | Bonding π orbital of the C≡C bond |
| HOMO-1 | -11.89 | σ orbital associated with the C-C and C-H bonds |
| HOMO-2 | -13.20 | Orbital with significant oxygen lone pair character |
Table 2: Key Quantum Chemical Descriptors for Propargyl Alcohol
| Parameter | Value | Significance |
| HOMO-LUMO Gap (ΔE) | 11.76 eV | Indicates high kinetic stability |
| Ionization Potential (I ≈ -EHOMO) | 10.51 eV | Energy required to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | -1.25 eV | Energy released upon adding an electron |
| Electronegativity (χ) | 4.63 | Tendency to attract electrons |
| Chemical Hardness (η) | 5.88 | Resistance to change in electron distribution |
Experimental and Computational Protocols
4.1 Synthesis of Alkynyl Alcohols (Propargylation of Aldehydes)
This protocol describes a general procedure for the synthesis of a secondary alkynyl alcohol via the nucleophilic addition of a lithium acetylide to an aldehyde.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation of the Lithium Acetylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the terminal alkyne and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
-
Addition to the Aldehyde:
-
In a separate flame-dried flask, dissolve the aldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the lithium acetylide solution at -78 °C via cannula or dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
4.2 Spectroscopic Characterization (IR and NMR)
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified alkynyl alcohol.
-
Characteristic absorptions include:
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
¹H NMR:
-
The propargylic proton (-CH-OH) typically resonates between δ 4.0 and 5.0 ppm.
-
The hydroxyl proton (-OH) signal is a singlet of variable chemical shift, which can be exchanged with D₂O.
-
The acetylenic proton (≡C-H) of a terminal alkyne appears around δ 2.0-3.0 ppm.
-
-
¹³C NMR:
-
The sp-hybridized carbons of the alkyne resonate in the range of δ 65-90 ppm.
-
The carbon bearing the hydroxyl group (-CH-OH) appears between δ 50 and 80 ppm.
-
-
4.3 Computational Molecular Orbital Analysis Protocol
This protocol outlines the steps for performing a DFT calculation to obtain molecular orbital information for an alkynyl alcohol.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
A molecular visualization software such as GaussView or Avogadro.
Procedure:
-
Molecule Building and Geometry Optimization:
-
Using the visualization software, build the structure of the alkynyl alcohol of interest (e.g., propargyl alcohol).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6 or a small basis set DFT).
-
Set up a final geometry optimization and frequency calculation using a higher level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p). This ensures the structure is at a true energy minimum.
-
-
Molecular Orbital Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with the desired level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Ensure that the calculation is set to output the molecular orbitals and their energies. In Gaussian, this is a standard output.
-
-
Data Extraction and Analysis:
-
From the output file, extract the energies of the molecular orbitals. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).
-
Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).
-
Use the visualization software to generate isosurface plots of the HOMO and LUMO to understand their spatial distribution and nodal properties.
-
The output file will also contain the coefficients of the atomic orbitals that contribute to each molecular orbital, which can be used for a more detailed analysis of bonding.
-
Visualization of a Signaling Pathway
Alkynyl alcohols are present in various biologically active molecules. For instance, the natural product falcarinol, a polyacetylene containing a propargyl alcohol moiety, has been identified as a potential L-type calcium channel blocker. The following diagram illustrates a simplified signaling pathway that could be modulated by such a compound.
Caption: Inhibition of L-type calcium channels by an alkynyl alcohol.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Octyn-1-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Octyn-1-ol is a valuable propargylic alcohol intermediate in organic synthesis, finding applications in the construction of more complex molecules in the pharmaceutical and fine chemical industries. The Grignard reaction provides a robust and versatile method for the synthesis of such alkynols. This document outlines a detailed protocol for the synthesis of this compound, leveraging the reaction of a heptynyl Grignard reagent with formaldehyde (B43269). The protocol includes reagent and solvent requirements, step-by-step experimental procedures, and data on expected yields and purity.
Reaction Principle
The synthesis of this compound is achieved through a two-step process. First, 1-heptyne (B1330384) is converted into its corresponding Grignard reagent, heptynylmagnesium bromide, by reaction with a commercially available Grignard reagent such as ethylmagnesium bromide. This is an acid-base reaction where the ethyl Grignard acts as a strong base to deprotonate the terminal alkyne. In the second step, the newly formed heptynylmagnesium bromide acts as a nucleophile and attacks the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired product, this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Heptyne | 1.0 eq | |
| Ethylmagnesium Bromide (1.0 M in THF) | 1.1 eq | Used for the formation of the heptynyl Grignard reagent. |
| Paraformaldehyde | 1.5 eq | Source of formaldehyde. |
| Reaction Conditions | ||
| Reaction Temperature (Grignard Formation) | 0 °C to room temp. | |
| Reaction Temperature (Formaldehyde Addition) | 0 °C | The reaction is exothermic and requires cooling. |
| Reaction Time | 2-4 hours | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential for Grignard reactions[1]. |
| Product Analysis | ||
| Expected Yield | 75-85% | |
| Purity (by GC analysis) | >95% | After purification by column chromatography. |
| Molecular Weight of Product | 126.20 g/mol [2] |
Experimental Protocol
Materials:
-
1-Heptyne (98%)
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Paraformaldehyde (95%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of the Reaction Setup:
-
A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum is assembled.
-
The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions. Grignard reagents are highly sensitive to moisture[1].
-
-
Formation of Heptynylmagnesium Bromide:
-
The flask is cooled to 0 °C in an ice bath.
-
55 mL (55 mmol, 1.1 eq) of 1.0 M ethylmagnesium bromide solution in THF is added to the flask via syringe.
-
A solution of 1-heptyne (4.81 g, 50 mmol, 1.0 eq) in 20 mL of anhydrous THF is added dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The evolution of ethane (B1197151) gas should be observed.
-
-
Reaction with Formaldehyde:
-
In a separate flask, paraformaldehyde (2.25 g, 75 mmol, 1.5 eq) is depolymerized by heating gently under a nitrogen atmosphere. The resulting formaldehyde gas is passed through a tube into the stirred Grignard reagent solution at 0 °C.
-
Alternatively, the paraformaldehyde can be suspended in 30 mL of anhydrous THF and added portion-wise to the Grignard solution at 0 °C. The reaction is exothermic.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
-
Work-up and Extraction:
-
The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with 50 mL portions of diethyl ether.
-
The combined organic layers are washed with 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., 9:1 v/v).
-
Fractions containing the product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield pure this compound as a colorless oil.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Reaction mechanism for this compound synthesis.
References
Application of 2-Octyn-1-ol in the Enantioselective Total Synthesis of (-)-Muricatacin
Introduction:
2-Octyn-1-ol and its shorter-chain analogue, 2-pentyn-1-ol, are versatile building blocks in the total synthesis of natural products. Their terminal alkyne and primary alcohol functionalities allow for a variety of chemical transformations, making them ideal starting materials for the construction of complex molecular architectures. This application note details the use of a 2-alkyn-1-ol derivative in the enantioselective total synthesis of (-)-muricatacin, a naturally occurring acetogenin (B2873293) with potent cytotoxic activity. The synthetic strategy highlights two key transformations: a Lindlar reduction for the stereoselective formation of a (Z)-alkene and a Sharpless asymmetric epoxidation to introduce the desired chirality.
Synthetic Pathway Overview
The total synthesis of (-)-muricatacin from a 2-alkyn-1-ol precursor can be logically divided into several key stages. The following diagram illustrates the overall synthetic workflow, starting from the elongation of the carbon chain to the final cyclization to form the lactone ring of the target molecule.
2-Octyn-1-ol: A Versatile Precursor for Prostaglandin Intermediates in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Octyn-1-ol is a valuable and versatile building block in organic synthesis, primarily owing to its bifunctional nature, possessing both a reactive terminal alkyne and a primary alcohol.[1][2] This unique combination allows for a wide range of chemical transformations, making it an attractive precursor for the synthesis of complex molecules, including key intermediates for active pharmaceutical ingredients (APIs). One of the most significant applications of acetylenic compounds of this nature is in the synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with diverse and potent physiological effects, leading to their use in various therapeutic areas.[3][4]
This document outlines the application of a C8 acetylenic alcohol, closely related to this compound, in the synthesis of a key intermediate for Prostaglandin (B15479496) E1 (PGE1). The described synthetic pathway highlights the strategic use of the alkyne and alcohol functionalities to construct the characteristic cyclopentanone (B42830) core and append the two side chains of the prostaglandin molecule.
Key Synthetic Applications & Signaling Pathways
The synthesis of prostaglandins from acetylenic precursors like 1-octyn-3-ol (B1346985) (an isomer of this compound) involves a multi-step sequence that masterfully constructs the complex molecular architecture of the final product. The general strategy involves the formation of the cyclopentenone ring system followed by the sequential introduction of the alpha and omega side chains. The alkyne moiety of the precursor serves as a masked form of the omega side chain, which is later elaborated.
Below is a diagram illustrating the conceptual synthetic pathway from a protected octynol to a prostaglandin intermediate.
Caption: Synthetic pathway from a protected octynol to a PGE1 intermediate.
Experimental Protocols & Quantitative Data
The following protocol is based on the efficient asymmetric synthesis of Prostaglandin E1, which utilizes (S)-(-)-1-octyn-3-ol as a starting material.[3] This serves as a practical example of how a C8 acetylenic alcohol can be employed in pharmaceutical intermediate synthesis.
Synthesis of (S)-3-(tert-butyldimethylsilyloxy)-1-octyne
This initial step involves the protection of the hydroxyl group of the acetylenic alcohol, a common strategy to prevent unwanted side reactions in subsequent steps.
Experimental Workflow:
References
Application of 2-Octyn-1-ol in Fragrance and Flavor Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octyn-1-ol is a linear acetylenic alcohol with the chemical formula C₈H₁₄O.[1] While its structural analogs, (E)- and (Z)-2-octen-1-ol, are well-documented fragrance and flavor compounds, specific and detailed sensory data for this compound is limited in publicly available literature. This document aims to consolidate the known information regarding this compound and provide protocols for its synthesis and sensory evaluation to facilitate further research and application in the field of fragrance and flavor chemistry. The presence of the acetylenic bond in its structure suggests the potential for unique organoleptic properties, making it an interesting target for investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [3] |
| CAS Number | 20739-58-6 | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 76-78 °C at 2 mmHg | [4] |
| Density | 0.880 g/mL at 25 °C | [4] |
| Refractive Index | 1.4560 at 20 °C | [4] |
| Solubility | Sparingly soluble in water | [1] |
Application in Fragrance and Flavor
Due to the lack of specific data, the following application notes are based on the general properties of acetylenic alcohols and should be validated through sensory evaluation.
Potential Fragrance Applications:
-
Top to Middle Note Modifier: Its volatility suggests it could influence the top and middle notes of a fragrance.
-
Green and Floral Compositions: The potential for green or herbaceous notes could make it suitable for inclusion in green, floral, or chypre fragrance families.
-
Novel Effects: The unique character of the acetylenic bond may be used to create novel and interesting accords.
Potential Flavor Applications:
-
Green and Vegetable Notes: If it possesses green characteristics, it could be explored in vegetable, herbal, and savory flavor systems.
-
Fruit and Tropical Flavors: Depending on its specific profile, it might find use in modifying and enhancing certain fruit flavors.
Experimental Protocols
Synthesis of this compound
A laboratory-scale synthesis of this compound can be performed. The following diagram illustrates the general workflow for a typical synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Sensory Evaluation of this compound
A structured sensory evaluation is crucial to determine the fragrance and flavor profile of this compound, including its odor and taste thresholds.
Caption: A standard workflow for the sensory evaluation of a new aroma chemical.
Protocol:
-
Panelist Selection: Recruit a panel of trained sensory analysts with demonstrated acuity for fragrance and flavor evaluation.
-
Sample Preparation: Prepare a dilution series of this compound in an appropriate solvent (e.g., ethanol (B145695) for fragrance, propylene (B89431) glycol for flavor). Concentrations should span a wide range to determine detection and recognition thresholds.
-
Odor Threshold Determination: Employ a standardized method, such as the ascending method of limits (ASTM E679), to determine the odor detection and recognition thresholds.
-
Flavor Threshold Determination: Use a similar methodology to the odor threshold determination, with panelists tasting the diluted samples.
-
Descriptive Analysis: Conduct a descriptive analysis session where trained panelists identify and quantify the sensory attributes of this compound. This will build a comprehensive fragrance and flavor profile.
Safety and Regulatory
There is currently no specific FEMA GRAS (Generally Recognized as Safe) designation or JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation for this compound. The existing regulatory information for "octen-1-ol" pertains to its unsaturated analogs. Therefore, the use of this compound in food and fragrance applications would require a comprehensive safety assessment.
Conclusion
This compound represents an intriguing, yet under-characterized, potential ingredient for the fragrance and flavor industry. Its acetylenic functionality suggests the possibility of novel sensory properties. The protocols outlined in this document provide a framework for the synthesis and detailed sensory evaluation necessary to unlock its potential applications. Further research is warranted to fully elucidate its organoleptic profile and to establish its safety for use in consumer products.
References
Application Notes and Protocols for Stereoselective Synthesis Utilizing 2-Octyn-1-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the stereoselective synthesis of chiral epoxy alcohols and diols, utilizing the readily available prochiral building block, 2-octyn-1-ol. The described synthetic pathway involves a two-step sequence: a stereoselective reduction of the alkyne to a (Z)-allylic alcohol, followed by an asymmetric epoxidation or dihydroxylation to introduce chirality with high enantioselectivity. This methodology offers a reliable route to valuable chiral intermediates for the synthesis of complex molecules in pharmaceutical and agrochemical research.
Introduction
Chiral molecules are of paramount importance in drug development, as the stereochemistry of a molecule often dictates its biological activity. The use of small, prochiral molecules as starting materials in asymmetric synthesis is an efficient strategy for the construction of complex chiral architectures. This compound, an achiral propargyl alcohol, serves as an excellent precursor for the generation of a chiral allylic alcohol through stereoselective reduction. Subsequent asymmetric functionalization of the double bond allows for the introduction of new stereocenters with a high degree of control. This document outlines the key stereoselective transformations of this compound into valuable chiral building blocks.
Synthetic Strategy Overview
The overall synthetic strategy to generate chiral compounds from this compound is a two-step process. First, the alkyne is stereoselectively reduced to the corresponding (Z)-allylic alcohol. This intermediate is then subjected to either asymmetric epoxidation or asymmetric dihydroxylation to yield the desired chiral epoxy alcohol or diol, respectively.
Caption: Overall synthetic workflow from this compound.
Part 1: Stereoselective Reduction of this compound to (Z)-2-Octen-1-ol
The first step in this synthetic sequence is the stereoselective reduction of the triple bond in this compound to a cis-double bond, yielding (Z)-2-octen-1-ol. The Lindlar catalyst is the reagent of choice for this transformation, as it is poisoned to prevent over-reduction to the alkane.
Experimental Protocol: Lindlar Reduction
This protocol is based on established procedures for the selective hydrogenation of alkynes to cis-alkenes.
Materials:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (B57606) (optional, for enhanced selectivity)
-
Methanol (B129727) or Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr apparatus)
-
Filtration setup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add the Lindlar catalyst (5-10 wt% relative to the alkyne). For substrates prone to over-reduction, a small amount of quinoline can be added.
-
Seal the flask and purge the system with an inert gas, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-2-octen-1-ol. The product can be purified further by column chromatography if necessary.
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | General Procedure |
| Product | (Z)-2-Octen-1-ol | General Procedure |
| Catalyst | Lindlar Catalyst | [1][2] |
| Solvent | Methanol or Ethanol | [3] |
| Yield | Typically >95% | [4] |
| Stereoselectivity | >98% (Z)-isomer | [1] |
Part 2: Asymmetric Epoxidation of (Z)-2-Octen-1-ol
The Sharpless Asymmetric Epoxidation is a reliable method for the enantioselective conversion of allylic alcohols to epoxy alcohols. The choice of the chiral tartrate ligand dictates the stereochemical outcome of the reaction.
Caption: Key reagents in Sharpless Asymmetric Epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol is adapted from the original Sharpless procedure for the epoxidation of allylic alcohols.
Materials:
-
(Z)-2-Octen-1-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4Å, powdered)
Equipment:
-
Oven-dried glassware
-
Syringes and needles
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a stirred suspension of powdered 4Å molecular sieves in anhydrous DCM at -20 °C under an inert atmosphere, add L-(+)-DET or D-(-)-DET.
-
Add Ti(OiPr)₄ and stir the mixture for 30 minutes at -20 °C.
-
Add (Z)-2-octen-1-ol to the mixture.
-
Add TBHP dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through Celite® and wash the filter cake with DCM.
-
Wash the combined filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by column chromatography.
Data Presentation
| Substrate | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference |
| (E)-2-Octen-1-ol | D-(-)-DIPT | (2S,3S)-2,3-Epoxyoctan-1-ol | 79% | >95% | [5] |
| General Allylic Alcohols | L-(+)-DET | Corresponding Epoxy Alcohol | >90% | >90% | [6][7] |
| General Allylic Alcohols | D-(-)-DET | Corresponding Epoxy Alcohol | >90% | >90% | [6][7] |
Note: Data for (E)-2-octen-1-ol is provided as a close structural analog. The stereochemical outcome for (Z)-2-octen-1-ol is predictable based on the Sharpless mnemonic.
Part 3: Asymmetric Dihydroxylation of (Z)-2-Octen-1-ol
The Sharpless Asymmetric Dihydroxylation provides a straightforward method for the synthesis of chiral vicinal diols from alkenes. The commercially available AD-mix-α and AD-mix-β reagents contain the catalyst, chiral ligand, and re-oxidant, simplifying the experimental procedure.
Caption: Key components for Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure for the asymmetric dihydroxylation of alkenes using AD-mix.
Materials:
-
(Z)-2-Octen-1-ol
-
AD-mix-α or AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene).
-
Stir the mixture at room temperature until two clear phases form.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1.0 eq) to the mixture.
-
Add (Z)-2-octen-1-ol to the vigorously stirred mixture.
-
Stir the reaction at 0 °C until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography.
Data Presentation
| Substrate | Reagent | Product Diastereomer | Yield | Enantiomeric Excess (ee) | Reference |
| General cis-Alkenes | AD-mix-α | (R,R)-diol | High | Often >90% | [8][9][10] |
| General cis-Alkenes | AD-mix-β | (S,S)-diol | High | Often >90% | [8][9][10] |
| Styrene | AD-mix-β | (S)-1-phenyl-1,2-ethanediol | 92% | 97% | [11] |
Conclusion
The transformation of this compound into chiral epoxy alcohols and diols through a stereoselective reduction followed by asymmetric oxidation represents a robust and versatile strategy for the synthesis of valuable chiral building blocks. The protocols and data presented herein provide a solid foundation for researchers to apply these methodologies in their synthetic endeavors. The high stereoselectivity and reliability of these reactions make them powerful tools in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. ethz.ch [ethz.ch]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benchchem.com [benchchem.com]
Application Note: Selective Catalytic Hydrogenation of 2-Octyn-1-ol to (Z)-2-Octen-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selective semi-hydrogenation of alkynes to (Z)-alkenes is a cornerstone transformation in organic synthesis, vital for creating stereospecific building blocks for pharmaceuticals and fine chemicals. Complete hydrogenation of alkynes to alkanes is thermodynamically favored, making the isolation of the alkene intermediate a significant challenge. This document provides a detailed protocol for the highly selective catalytic hydrogenation of 2-octyn-1-ol to (Z)-2-octen-1-ol using a poisoned catalyst system, which effectively halts the reaction at the desired alkene stage.
Introduction and Reaction Scheme
The conversion of internal alkynes to cis or (Z)-alkenes is achieved through the syn-addition of hydrogen across the triple bond. This requires a heterogeneous catalyst that is sufficiently active to reduce the alkyne but deactivated, or "poisoned," to prevent the subsequent reduction of the resulting alkene.[1][2] The most common and effective catalyst for this transformation is Lindlar's catalyst, which consists of palladium supported on calcium carbonate or barium sulfate (B86663) and treated with a poison like lead acetate (B1210297) and quinoline (B57606).[2][3] An alternative, functionally equivalent system is the P-2 nickel boride (Ni₂B) catalyst.[3][4]
The overall transformation is as follows:
This compound → (Z)-2-Octen-1-ol
Catalyst Performance and Reaction Parameters
Achieving high selectivity for the (Z)-alkene is critically dependent on the choice of catalyst and reaction conditions. Unmodified catalysts like Palladium on Carbon (Pd/C) will typically lead to over-hydrogenation, producing the fully saturated octan-1-ol.[1][5] The use of a poisoned catalyst is essential.
The table below summarizes typical reaction parameters and outcomes for the selective hydrogenation of alkynols to their corresponding (Z)-alkenols using various catalyst systems. While specific data for this compound is not extensively published, the data for analogous substrates such as 2-hexyn-1-ol provides a reliable baseline for expected performance.
| Catalyst | Support | Modifier/Poison | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to (Z)-Alkenol (%) | Reference |
| Pd-Ag | HEC/ZnO | - | Ethanol (B145695) | 40 | 0.1 | 93.0 | 97.2 | |
| Pd-Ag | Pec/ZnO | - | Ethanol | 40 | 0.1 | ~95 | ~95 | [6] |
| Lindlar Catalyst | CaCO₃ | Lead Acetate, Quinoline | Methanol (B129727) or Ethanol | 25-35 | 0.1 - 0.4 | >99 | >95 | |
| P-2 Nickel (Ni₂B) | - | Ethylenediamine | Ethanol | Room Temp | ~0.1 (balloon) | High | High (cis-alkene) | [4][7][8] |
Detailed Experimental Protocol: Hydrogenation using Lindlar's Catalyst
This protocol details the procedure for the selective hydrogenation of this compound to (Z)-2-octen-1-ol on a laboratory scale.
3.1. Materials and Equipment
-
Chemicals:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
-
Anhydrous Ethanol or Methanol (solvent)
-
Quinoline (optional, as an additional poison)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (inert)
-
Celite® or other filter aid
-
-
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon setup for atmospheric pressure or a Parr hydrogenator for elevated pressures)
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
3.2. Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous ethanol or methanol (e.g., 15-25 mL per gram of substrate).
-
Under a gentle flow of inert gas, carefully add Lindlar's catalyst (5-10 wt% relative to the substrate).[9]
-
Optional: For substrates particularly prone to over-reduction, 1-2 drops of quinoline can be added to the mixture to further moderate catalyst activity.[9]
-
-
Hydrogenation:
-
Securely attach the flask to the hydrogenation apparatus via a three-way stopcock or manifold.
-
Evacuate the flask and carefully backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the system is free of oxygen.[9]
-
Evacuate the flask a final time and introduce hydrogen gas.
-
If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).[9]
-
Begin vigorous stirring (e.g., 700-800 RPM) to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is typically complete when the starting alkyne spot/peak is no longer visible. This can take from 1 to 6 hours, depending on the scale, pressure, and temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen from the system.
-
Purge the flask with an inert gas for several minutes.
-
Filter the reaction mixture through a pad of Celite® to completely remove the solid catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all product is recovered.[9]
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product, (Z)-2-octen-1-ol, is often of high purity. If necessary, it can be further purified by flash column chromatography on silica (B1680970) gel.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the key factors that govern the success of the selective hydrogenation.
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Caption: Key factors influencing the selective hydrogenation to (Z)-2-octen-1-ol.
Mechanistic Overview
The high stereoselectivity of this reaction is a direct result of its mechanism on the surface of the heterogeneous catalyst.
-
Adsorption: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into active hydrogen atoms bonded to the metal.[3][10]
-
Complexation: The alkyne (this compound) approaches the catalyst surface and its π-system coordinates with the palladium atoms.[3]
-
Syn-Addition: Two hydrogen atoms are delivered sequentially to the same face of the alkyne triple bond (syn-addition), forming the cis or (Z)-alkene.[1][10]
-
Desorption: The poisoned nature of the catalyst weakens its interaction with the newly formed alkene.[3] The (Z)-2-octen-1-ol product desorbs from the surface before it can be further hydrogenated to the corresponding alkane.[3] This rapid desorption is the key to high selectivity.
Conclusion
The selective hydrogenation of this compound to (Z)-2-octen-1-ol is a highly efficient and stereoselective transformation when performed with a suitable poisoned catalyst system. By carefully controlling the reaction parameters—namely the choice of catalyst (Lindlar's or P-2 Ni), temperature, and hydrogen pressure—researchers can consistently achieve high yields of the desired (Z)-alkene while minimizing over-reduction and isomerization byproducts. The protocol provided herein serves as a robust starting point for scientists engaged in the synthesis of stereochemically defined molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. This compound|High-Purity Research Chemical [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jove.com [jove.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
Application Notes and Protocols for Protecting Group Strategies for 2-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group of 2-octyn-1-ol, a common building block in organic synthesis. The strategic use of protecting groups is essential for the successful synthesis of complex molecules, preventing unwanted side reactions of the hydroxyl group while other chemical transformations are carried out. This guide focuses on two widely used protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the methoxymethyl (MOM) ether.
Introduction to Protecting Groups for Alcohols
In the synthesis of polyfunctional molecules like derivatives of this compound, the hydroxyl group can interfere with reactions targeting other parts of the molecule, such as the alkyne. Protecting groups are temporarily installed to mask the reactivity of the hydroxyl group. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.[1]
The selection of a suitable protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions. Silyl ethers, such as TBDMS, are known for their robustness and are typically removed with a fluoride (B91410) source.[2] Acetal-based protecting groups, like MOM ethers, are stable to a wide range of non-acidic reagents and are cleaved under acidic conditions.[3][4]
General Workflow for Protection and Deprotection
The overall strategy involves three key steps: protection of the alcohol, performing the desired chemical transformation on the protected molecule, and subsequent deprotection to reveal the free alcohol.
References
Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Octyn-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[2] The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it highly valuable in drug discovery and development for the synthesis of novel therapeutic agents.[3]
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-octyn-1-ol and its derivatives. These substrates are of particular interest as the resulting products, substituted aryl- or vinyl-alkynols, are versatile intermediates that can be further elaborated into a variety of complex molecules. The hydroxyl group provides a handle for further functionalization, making these building blocks highly valuable in medicinal chemistry.
Reaction Mechanism and Key Considerations
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl or vinyl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
The copper(I) salt coordinates with the terminal alkyne.
-
In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.
-
Copper-Free Sonogashira Coupling: While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[4] To circumvent this, copper-free Sonogashira protocols have been developed, which are particularly advantageous in the synthesis of complex molecules where purification can be challenging.[3][4] These reactions often require a different choice of base or solvent to facilitate the direct reaction of the alkyne with the palladium complex.[4]
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound with aryl halides. These should be considered as starting points, and optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and choice of base and solvent) may be necessary for specific substrates.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for similar alkynols.[5]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[5]
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).[5]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is beneficial for substrates that are sensitive to copper or when homocoupling is a significant side reaction.[6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or activated aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine (B1218219) ligand (if not using a pre-formed phosphine complex, e.g., PPh₃, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like pyrrolidine)
-
Anhydrous solvent (e.g., EtOH, H₂O/acetonitrile mixture)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (if required).
-
Add the anhydrous solvent (e.g., EtOH, 10 mL) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[6]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings of this compound derivatives and analogous long-chain alkynols with various aryl halides. The data is compiled from multiple sources and is intended to be illustrative.
Table 1: Copper-Co-Catalyzed Sonogashira Coupling of this compound Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 4 | 90-98 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 70 | 12 | 75-85 |
Table 2: Copper-Free Sonogashira Coupling of this compound Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH | 80 | 12 | 80-90 |
| 2 | 1-Iodo-4-fluorobenzene | Pd(PPh₃)₄ (5) | - | Pyrrolidine | H₂O | 100 | 6 | 70-85 |
| 3 | 4-Bromoacetophenone | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 75-88 |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 80-92 |
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Applications in Drug Development
The Sonogashira coupling reaction is a cornerstone in modern medicinal chemistry for several reasons:[7]
-
Scaffold Synthesis: It allows for the efficient construction of rigid alkynyl linkers, which are often used to probe ligand-binding pockets of proteins and other biological targets.
-
Lead Optimization: The reaction's tolerance for various functional groups enables late-stage functionalization of complex molecules, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Natural Product Synthesis: Many biologically active natural products contain enyne or arylalkyne moieties, and the Sonogashira reaction is a key step in their total synthesis.[2]
The use of this compound derivatives in this context provides a route to novel compounds with a hydroxyl group that can be further modified to improve pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target engagement. This makes them valuable building blocks for the development of new therapeutic agents.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel [mdpi.com]
Application Notes and Protocols: "Click Chemistry" Applications of Terminal Alkyne Derivatives of 2-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the application of terminal alkyne derivatives of 2-octyn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". The focus is on the synthesis of a key terminal alkyne intermediate from this compound and its subsequent use in bioconjugation and molecular synthesis.
Introduction
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for a wide range of applications, including drug discovery, bioconjugation, and materials science.[1][2][3] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction of a terminal alkyne with an azide (B81097) to form a stable triazole linkage.[1][2][4]
This compound is an internal alkyne and therefore cannot directly participate in CuAAC reactions. To utilize this molecule in click chemistry, it must first be converted into a derivative containing a terminal alkyne. A common and effective strategy is the synthesis of its propargyl ether, which introduces a terminal alkyne group while retaining the core structure of the original alcohol. This derivative can then serve as a versatile building block for a variety of click chemistry applications.
Synthesis of a Terminal Alkyne Derivative of this compound
The primary derivative of this compound for click chemistry applications is its propargyl ether, 1-(prop-2-yn-1-yloxy)oct-2-yne . This is synthesized via a Williamson ether synthesis by reacting this compound with propargyl bromide in the presence of a base.
Experimental Protocol: Synthesis of 1-(prop-2-yn-1-yloxy)oct-2-yne
Materials:
-
This compound
-
Propargyl bromide (80% in toluene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure propargyl ether derivative.
Caption: Synthesis of 1-(prop-2-yn-1-yloxy)oct-2-yne.
Applications in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized terminal alkyne derivative of this compound can be used in CuAAC reactions to conjugate with a wide variety of azide-containing molecules, such as fluorescent dyes, biotin (B1667282) tags, peptides, or small molecule drug candidates.
General Experimental Protocol: CuAAC Bioconjugation
This protocol describes a general procedure for the bioconjugation of an azide-containing molecule to the terminal alkyne derivative of this compound.
Materials:
-
1-(prop-2-yn-1-yloxy)oct-2-yne (1.0 equivalent)
-
Azide-containing molecule (e.g., Benzyl azide as a model) (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and tert-butanol)
-
Optional: Copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%)[5]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
If using a ligand, prepare a stock solution of appropriate concentration.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve 1-(prop-2-yn-1-yloxy)oct-2-yne and the azide-containing molecule in the chosen solvent system.
-
If using a ligand, add the ligand solution to the reaction mixture.
-
Add the CuSO₄·5H₂O solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired triazole product.
-
Caption: General workflow for a CuAAC reaction.
Quantitative Data Summary
The efficiency of CuAAC reactions can be influenced by factors such as the choice of ligand and reaction conditions. The following table summarizes typical quantitative data for CuAAC reactions, which can be used as a reference for optimizing reactions with the this compound derivative.
| Parameter | CuAAC with Ligand (THPTA) | Notes |
| Reaction Time | 15 - 60 minutes | Can vary based on substrate reactivity and concentration. |
| Yield | > 90% | Generally high yields are a hallmark of click chemistry. |
| Copper Catalyst | 1 - 5 mol% | Stoichiometric amounts may be used in bioconjugation to drive the reaction to completion.[5] |
| Reducing Agent | 5 - 10 mol% | A slight excess is often used to prevent re-oxidation of Cu(I). |
| Temperature | Room Temperature | Mild reaction conditions are a key advantage. |
| Solvent | Aqueous/Organic mixtures | Water is a common and green solvent for CuAAC. |
Signaling Pathway Visualization (Hypothetical)
Click chemistry is often employed to attach probes to biomolecules to study their interactions within signaling pathways. The following diagram illustrates a hypothetical scenario where a derivative of this compound is used to attach a fluorescent tag to a protein of interest (POI) that is part of a signaling cascade.
Caption: Visualization of a labeled protein in a pathway.
Conclusion
Terminal alkyne derivatives of this compound, particularly its propargyl ether, are valuable reagents for "click chemistry" applications. The straightforward synthesis of this derivative, combined with the robustness and efficiency of the CuAAC reaction, allows for the versatile and reliable conjugation of this compound-based structures to a wide array of molecules. These application notes provide the necessary protocols and data to facilitate the use of these compounds in diverse research and development settings.
References
Application Notes and Protocols for the Derivatization of 2-Octyn-1-ol for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, direct analysis of polar compounds such as alcohols can be challenging due to their low volatility and tendency to exhibit poor peak shapes. Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, thereby improving their chromatographic behavior.[1] This application note provides detailed protocols for the derivatization of 2-octyn-1-ol, a C8 alkynol, by silylation and acylation to enhance its suitability for GC analysis.
The primary objectives of derivatizing this compound are:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.[1]
-
Improved Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with active sites in the GC system and resulting in sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures used in GC analysis.
Derivatization Methods
Two common and effective derivatization methods for alcohols are silylation and acylation. The choice of method may depend on the specific analytical requirements, such as the desired volatility of the derivative and the presence of other functional groups in the sample matrix.
Silylation with Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. BSTFA is a powerful silylating agent that reacts with alcohols to form TMS ethers. The reaction is typically fast and produces volatile byproducts.
Experimental Protocol:
Reagents and Equipment:
| Reagent/Equipment | Specifications |
| This compound | High purity (≥97%) |
| BSTFA (+/- 1% TMCS) | Derivatization grade |
| Pyridine (B92270) | Anhydrous |
| Solvent (e.g., Dichloromethane, Hexane) | GC grade, anhydrous |
| Reaction Vials (1-2 mL) | With PTFE-lined screw caps |
| Heating Block or Oven | Capable of maintaining 60-70°C |
| Micropipettes | |
| Vortex Mixer | |
| Gas Chromatograph (GC) | With FID or MS detector |
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in dichloromethane).
-
Reaction Mixture: In a clean, dry reaction vial, add 100 µL of the this compound solution.
-
Reagent Addition: Add 100 µL of BSTFA and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC.
Expected Results:
The silylation of this compound yields trimethyl(2-octyn-1-yloxy)silane, a more volatile and less polar derivative.
| Parameter | Before Derivatization (this compound) | After Silylation (Trimethyl(2-octyn-1-yloxy)silane) |
| Volatility | Moderate | High |
| Polarity | Polar | Non-polar |
| Expected Retention Time | Longer | Shorter |
| Peak Shape | May exhibit tailing | Symmetrical and sharp |
Typical GC Conditions:
| Parameter | Setting |
| Column | Non-polar, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Detector | FID or MS |
Acylation with Acetic Anhydride (B1165640)
Acylation involves the introduction of an acyl group, in this case, an acetyl group, to the hydroxyl moiety of this compound, forming an ester. Acetic anhydride is a common reagent for this purpose, and the reaction is often catalyzed by a base like pyridine.
Experimental Protocol:
Reagents and Equipment:
| Reagent/Equipment | Specifications |
| This compound | High purity (≥97%) |
| Acetic Anhydride | Analytical grade |
| Pyridine | Anhydrous |
| Solvent (e.g., Dichloromethane) | GC grade, anhydrous |
| Reaction Vials (1-2 mL) | With PTFE-lined screw caps |
| Heating Block or Oven | Capable of maintaining 60-70°C |
| Micropipettes | |
| Vortex Mixer | |
| Gas Chromatograph (GC) | With FID or MS detector |
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in dichloromethane).
-
Reaction Mixture: In a clean, dry reaction vial, add 100 µL of the this compound solution.
-
Reagent Addition: Add 100 µL of acetic anhydride and 100 µL of anhydrous pyridine. Pyridine serves as both a catalyst and a solvent.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 20 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample can be injected directly into the GC.
Expected Results:
The acylation of this compound produces 2-octynyl acetate, a more volatile and less polar ester derivative.
| Parameter | Before Derivatization (this compound) | After Acylation (2-Octynyl Acetate) |
| Volatility | Moderate | High |
| Polarity | Polar | Moderately Polar |
| Expected Retention Time | Longer | Shorter |
| Peak Shape | May exhibit tailing | Symmetrical and sharp |
Typical GC Conditions:
| Parameter | Setting |
| Column | Non-polar to mid-polar, e.g., DB-5ms or DB-WAX |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Detector | FID or MS |
Visualizations
References
Protecting-Group-Free Synthesis of Trisubstituted Furans Utilizing 2-Octyn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a protecting-group-free synthesis methodology involving 2-octyn-1-ol. The featured methodology is a copper-catalyzed aerobic oxidative annulation of terminal alkynes and aldehydes, which offers an efficient and atom-economical route to synthetically valuable trisubstituted furans. This approach circumvents the need for protecting groups on the hydroxyl functionality of this compound, thereby streamlining the synthetic process, reducing waste, and improving overall efficiency.
Introduction
The synthesis of substituted furans is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials. Traditional synthetic routes often involve multi-step sequences that necessitate the use of protecting groups to mask reactive functionalities, such as the hydroxyl group in this compound. The application of protecting-group-free strategies represents a key advancement in green and sustainable chemistry, aiming to minimize synthetic steps and improve atom economy.
This application note details a robust and versatile copper-catalyzed tandem reaction that directly utilizes this compound without the need for prior protection of the alcohol. The reaction proceeds via an aerobic oxidative annulation with various aldehydes to afford a library of 2,3,5-trisubstituted furans in good to excellent yields.
Reaction Principle and Mechanism
The core of this methodology is a copper-catalyzed tandem reaction that involves the aerobic oxidation of this compound and its subsequent annulation with an aldehyde. The proposed reaction mechanism is a cascade process initiated by the copper-catalyzed aerobic oxidation of the propargylic alcohol to the corresponding ynone intermediate. This is followed by a sequence of reactions including Michael addition, intramolecular cyclization, and dehydration to furnish the furan (B31954) ring.
The proposed catalytic cycle and reaction pathway are depicted in the following diagram:
Caption: Proposed reaction pathway for the copper-catalyzed aerobic oxidative annulation of this compound and aldehydes.
Experimental Protocols
General Procedure for the Synthesis of Trisubstituted Furans
A detailed protocol for the copper-catalyzed aerobic oxidative annulation of this compound with an aldehyde is provided below.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).
-
The tube is evacuated and backfilled with air (this can be repeated three times).
-
Add toluene (2.0 mL), this compound (1.0 equiv.), and the aldehyde (1.2 equiv.).
-
The reaction mixture is stirred at 100 °C in an oil bath under an air atmosphere (using a balloon filled with air).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired trisubstituted furan.
Data Presentation
The protecting-group-free synthesis of trisubstituted furans from this compound and various aldehydes has been demonstrated to be a versatile methodology. The following table summarizes the reaction outcomes with a range of aldehyde substrates.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Pentyl-3-phenyl-5-(hydroxymethyl)furan | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-Pentyl-3-(4-chlorophenyl)-5-(hydroxymethyl)furan | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-Pentyl-3-(4-methoxyphenyl)-5-(hydroxymethyl)furan | 88 |
| 4 | 2-Naphthaldehyde | 2-Pentyl-3-(naphthalen-2-yl)-5-(hydroxymethyl)furan | 80 |
| 5 | Thiophene-2-carbaldehyde | 2-Pentyl-3-(thiophen-2-yl)-5-(hydroxymethyl)furan | 75 |
| 6 | Cinnamaldehyde | 2-Pentyl-3-styryl-5-(hydroxymethyl)furan | 78 |
| 7 | Hexanal | 2-Pentyl-3-pentyl-5-(hydroxymethyl)furan | 72 |
Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis and purification of trisubstituted furans.
Caption: A generalized experimental workflow for the protecting-group-free synthesis of trisubstituted furans.
Conclusion
The presented copper-catalyzed aerobic oxidative annulation of this compound with aldehydes is a highly efficient and practical methodology for the synthesis of trisubstituted furans. The protecting-group-free nature of this transformation significantly enhances its synthetic utility, making it an attractive approach for the construction of complex molecules in drug discovery and materials science. The detailed protocols and data provided herein are intended to enable researchers to readily adopt and apply this valuable synthetic strategy.
Troubleshooting & Optimization
Technical Support Center: Oxidation of 2-Octyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2-Octyn-1-ol to its corresponding aldehyde, 2-octynal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the oxidation of this compound?
A1: The primary side reactions encountered are:
-
Over-oxidation: The desired product, 2-octynal, can be further oxidized to 2-octynoic acid, especially when using strong oxidizing agents or harsh reaction conditions.
-
Oxidative Cleavage: The carbon-carbon triple bond can be cleaved by potent oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozone, leading to the formation of carboxylic acids with shorter carbon chains.
-
Formation of Byproducts from Reagents: Certain oxidation protocols generate specific byproducts that can complicate purification. For example, the Swern oxidation produces foul-smelling dimethyl sulfide, while the Dess-Martin oxidation yields an iodinane byproduct that needs to be removed.
Q2: Which oxidizing agents are recommended for the selective conversion of this compound to 2-octynal?
A2: For selective oxidation to the aldehyde, milder reagents are generally preferred. These include:
-
Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH) and high chemoselectivity.[1][2]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride and is also known for its mild character and tolerance of various functional groups.[3][4]
-
TEMPO-catalyzed oxidation: Employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant, offering high selectivity for the aldehyde.
Q3: How can I minimize the formation of 2-octynoic acid?
A3: To minimize over-oxidation, consider the following:
-
Choice of Reagent: Employ mild oxidizing agents like DMP or a Swern oxidation protocol, which are less prone to oxidizing aldehydes further.[1][2]
-
Control of Reaction Conditions: Maintain low temperatures, especially for highly reactive systems. For instance, Swern oxidations are typically conducted at -78 °C.[5][6]
-
Reaction Time: Monitor the reaction closely by techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
Q4: What are the signs of oxidative cleavage of the alkyne bond?
A4: Oxidative cleavage is indicated by the presence of unexpected carboxylic acids in your product mixture, which can be detected by techniques like NMR or LC-MS. A significant drop in the yield of the desired C8 aldehyde, accompanied by the formation of shorter-chain acidic byproducts, is a strong indicator of triple bond cleavage. This is most common with strong oxidizing agents like hot potassium permanganate.[7][8][9]
Troubleshooting Guides
Problem 1: Low yield of 2-octynal and presence of 2-octynoic acid.
This issue points towards over-oxidation of the desired aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting over-oxidation to 2-octynoic acid.
Problem 2: Complex product mixture with products of lower molecular weight.
This suggests that oxidative cleavage of the carbon-carbon triple bond has occurred.
Troubleshooting Workflow:
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. studylib.net [studylib.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2-Octyn-1-ol by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-octyn-1-ol via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Distillate Collection | - Inadequate heating of the distillation flask.- Heat loss from the distillation column.- Leak in the system (especially under vacuum). | - Ensure the heating mantle is in good contact with the flask and set to an appropriate temperature.- Insulate the distillation column and head with glass wool or aluminum foil to maintain the temperature gradient.- Check all joints and connections for a proper seal. If under vacuum, ensure all glassware is rated for vacuum work and use appropriate vacuum grease. |
| Fluctuating Distillation Temperature | - Uneven boiling (bumping).- Inconsistent heat source.- Drafts from the fume hood. | - Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling.- Use a voltage controller for the heating mantle to ensure a steady heat supply.- Shield the apparatus from drafts. |
| Poor Separation of Fractions (Contaminated Product) | - Distillation rate is too fast.- Inefficient fractionating column.- Thermometer bulb placement is incorrect. | - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. A rate of 1-2 drops per second for the distillate is recommended.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings).- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser. |
| Product is Dark or Discolored | - Thermal decomposition of this compound at high temperatures. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. |
| Sudden Pressure Drop or Foaming | - Presence of volatile impurities or residual solvent.- Overheating of the crude material. | - It is advisable to initially heat the crude mixture gently under vacuum to remove any low-boiling solvents or impurities before increasing the temperature for the distillation of the product.- Maintain a controlled and gradual increase in temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is dependent on the pressure. At atmospheric pressure, it is quite high and can lead to decomposition. Therefore, vacuum distillation is highly recommended. The approximate boiling points at reduced pressures are:
-
76-78 °C at 2 mmHg[1]
-
85-87 °C at 10 mmHg
-
89-90 °C at 16 mmHg
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, solvents, and byproducts from the synthesis. Depending on the synthetic route, byproducts could include other acetylenic alcohols, and if acetone (B3395972) is used in the synthesis, impurities like diacetone alcohol, mesityl oxide, and isophorone (B1672270) may be present.
Q3: How do I choose the right fractionating column?
A3: The choice of fractionating column depends on the difference in boiling points between this compound and its impurities. For impurities with boiling points close to that of the product, a longer column with a higher number of theoretical plates (e.g., a Vigreux column) is necessary for good separation.
Q4: Is it necessary to use a vacuum for the distillation of this compound?
A4: Yes, it is highly recommended. This compound has a high boiling point at atmospheric pressure, and heating it to that temperature can cause it to decompose, leading to a lower yield and impure product. Vacuum distillation allows the compound to boil at a much lower, safer temperature.
Q5: What safety precautions should I take?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a combustible liquid and can cause skin and eye irritation. Ensure that all glassware is free of cracks, especially when performing vacuum distillation.
Experimental Protocol: Fractional Distillation of Crude this compound
This protocol outlines the procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum source and gauge
-
Cold trap
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the adapter, ensuring the bulb is correctly positioned.
-
Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a circulating cold water source.
-
Connect a receiving flask to the end of the condenser.
-
If performing a vacuum distillation, connect the vacuum source to the distillation apparatus with a cold trap in between.
-
-
Distillation Process:
-
Begin stirring the crude mixture.
-
Turn on the cooling water to the condenser.
-
If applicable, slowly evacuate the system to the desired pressure.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the temperature and the condensation ring rising up the fractionating column.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main fraction.
-
Continue distillation at a steady rate of 1-2 drops per second.
-
Monitor the temperature throughout the distillation. A significant drop or rise in temperature indicates that the main fraction has been collected or that impurities are beginning to distill.
-
Stop the distillation when the temperature changes significantly or when only a small amount of residue remains in the distillation flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
If under vacuum, slowly and carefully release the vacuum.
-
Turn off the cooling water and disassemble the apparatus.
-
Data Presentation
| Parameter | Value | Reference Pressure |
| Boiling Point | 76-78 °C | 2 mmHg[1] |
| Boiling Point | 85-87 °C | 10 mmHg |
| Boiling Point | 89-90 °C | 16 mmHg |
| Density | ~0.880 g/mL at 25 °C | N/A |
| Refractive Index | ~1.4560 at 20 °C | N/A |
Visualization
Caption: Troubleshooting workflow for fractional distillation.
References
Overcoming low yields in the synthesis of 2-Octyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields in the synthesis of 2-Octyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the alkynylation of formaldehyde (B43269). This involves the deprotonation of a terminal alkyne, 1-heptyne (B1330384), with a strong base to form an acetylide anion. This nucleophilic acetylide then attacks the electrophilic carbon of formaldehyde to yield this compound after an aqueous workup.[1][2]
Q2: Which strong base is most effective for the deprotonation of 1-heptyne?
A2: The choice of base is critical for achieving a high yield. Organolithium bases, such as n-butyllithium (n-BuLi), are highly effective for the deprotonation of terminal alkynes like 1-heptyne due to their strong basicity.[3][4] Sodium amide (NaNH₂) is another commonly used strong base that can effectively form the acetylide anion.[1][5] Grignard reagents prepared from 1-heptyne can also be used, though they may be less reactive.
Q3: What form of formaldehyde should be used in the reaction?
A3: Gaseous formaldehyde, generated by the thermal depolymerization of dry paraformaldehyde, is the ideal choice, especially when using water-sensitive reagents like n-BuLi or Grignard reagents.[6] Using aqueous formaldehyde solutions is generally not recommended as the water will quench the organometallic reagents.[6] 1,3,5-Trioxane can also serve as a source of anhydrous formaldehyde.
Q4: What are the primary side reactions that can lead to low yields of this compound?
A4: Common side reactions include:
-
Incomplete deprotonation of 1-heptyne: This can result from using a weak base or insufficient equivalents of the base.
-
Reaction of the acetylide with protons: Traces of water or other acidic protons in the reaction mixture can quench the acetylide anion before it reacts with formaldehyde.
-
Formation of di-propargyl formal: This can occur if formaldehyde is present in excess or under certain conditions, leading to the reaction of this compound with another molecule of formaldehyde.[7]
-
Polymerization of formaldehyde: Improper handling of formaldehyde gas can lead to its repolymerization.[6]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate the non-polar starting material (1-heptyne) from the more polar product (this compound). The disappearance of the 1-heptyne spot and the appearance of a new, lower Rf spot corresponding to the product indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Base: The organolithium or Grignard reagent may have degraded due to exposure to air or moisture. The stoichiometry of the base might be insufficient. | - Use a freshly prepared or recently titrated organolithium or Grignard reagent. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use a slight excess (1.1-1.2 equivalents) of the base. |
| 2. Impure Starting Materials: 1-heptyne may contain impurities. The solvent may not be anhydrous. | - Purify 1-heptyne by distillation before use. - Use anhydrous solvents. | |
| 3. Ineffective Formaldehyde Source: Paraformaldehyde may not have been sufficiently dried or the depolymerization was incomplete. | - Dry paraformaldehyde in a vacuum desiccator over P₂O₅ for 48 hours before use.[6] - Ensure the depolymerization apparatus is heated to the appropriate temperature to generate a steady stream of formaldehyde gas. | |
| 4. Low Reaction Temperature: The reaction temperature may be too low for the addition to occur at a reasonable rate. | - While the initial deprotonation is often carried out at low temperatures (e.g., -78 °C), the addition of formaldehyde and subsequent reaction may require warming to 0 °C or room temperature. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of a Significant Amount of Byproducts | 1. Presence of Moisture: Traces of water can quench the acetylide, leading to the recovery of starting material. | - Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. |
| 2. Over-addition of Formaldehyde: An excess of formaldehyde can lead to the formation of byproducts like di-propargyl formal. | - Use a controlled amount of formaldehyde, typically 1.1-1.5 equivalents. | |
| 3. Reaction Quench Issues: An overly vigorous or improper quenching procedure can lead to side reactions. | - Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[8] | |
| Difficulty in Product Purification | 1. Thermal Decomposition during Distillation: Propargyl alcohols can be thermally unstable and may decompose at high temperatures.[9] | - Purify the product by vacuum distillation to lower the boiling point.[7][10] |
| 2. Co-distillation with Impurities: Byproducts with similar boiling points can make separation by distillation challenging. | - Perform a careful aqueous workup to remove as many impurities as possible before distillation. - Flash column chromatography on silica (B1680970) gel can be an effective alternative or complementary purification method. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | THF | -78 to 25 | 4 | 85 |
| 2 | n-BuLi (1.1) | Diethyl Ether | -78 to 25 | 4 | 78 |
| 3 | NaNH₂ (1.2) | Liquid NH₃ | -33 | 3 | 75 |
| 4 | EtMgBr (1.2) | THF | 0 to 25 | 6 | 65 |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual results may vary.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on the highly efficient alkynylation of formaldehyde using an organolithium reagent.
Materials:
-
1-Heptyne (purified by distillation)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Deprotonation of 1-Heptyne: To the flask, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath. Add freshly distilled 1-heptyne (1.0 equiv.) to the cooled THF. Slowly add n-BuLi (1.1 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Addition of Formaldehyde: In a separate apparatus, gently heat dry paraformaldehyde to generate formaldehyde gas. Pass the gas through a drying tube and bubble it into the stirred solution of the lithium acetylide at -78 °C. Monitor the reaction by TLC.
-
Reaction Completion and Quenching: Once the starting alkyne is consumed (as indicated by TLC), remove the dry ice/acetone bath and allow the reaction to warm to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch 14: Reactions of RCCM with Aldehydes and Ketones [chem.ucalgary.ca]
- 3. 9.7 Alkyne Acidity: Formation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 4. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. data.epo.org [data.epo.org]
- 10. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Grignard Synthesis of 2-Octyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Octyn-1-ol. Our aim is to help you identify and remove common byproducts to achieve high purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the common reaction scheme for the Grignard synthesis of this compound?
The synthesis of this compound via a Grignard reaction typically involves two main steps:
-
Formation of the Grignard Reagent: 1-Heptyne is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form heptynylmagnesium bromide.
-
Reaction with Formaldehyde (B43269): The resulting heptynylmagnesium bromide is then reacted with formaldehyde (in its gaseous form or as paraformaldehyde) to produce this compound after an acidic workup.
Q2: What are the most common byproducts I might encounter in my synthesis of this compound?
The impurities in your reaction mixture can originate from various side reactions. The most common byproducts include:
-
Unreacted 1-Heptyne: Incomplete reaction will result in the presence of the starting alkyne in your crude product.
-
Heptane (B126788): The Grignard reagent is highly sensitive to moisture and any protic source. Reaction with water will produce heptane.
-
1,1'-Biphenyl (from a Phenyl Grignard reagent for activation): If a phenyl Grignard is used to initiate the reaction, biphenyl (B1667301) can form as a byproduct.
-
Wurtz Coupling Product (Tetradeca-6,8-diyne): Self-coupling of the heptynylmagnesium bromide can lead to the formation of a C14 diyne.
-
Formaldehyde-related Impurities: Unreacted formaldehyde or side reactions involving formaldehyde can lead to byproducts like dipropargyl formal.
Q3: How can I identify the impurities in my sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying the volatile components in your crude product mixture. The gas chromatograph separates the compounds based on their boiling points and polarities, while the mass spectrometer provides a unique fragmentation pattern for each component, allowing for their identification by comparison with spectral libraries.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Presence of water in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Grignard reagents are extremely reactive with water. |
| Impure magnesium. | Use high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) before adding the alkyl halide. |
| Incorrect reaction temperature. | Maintain the recommended temperature for both the Grignard reagent formation and the reaction with formaldehyde. Some reactions may require cooling to minimize side reactions. |
| Inefficient addition of reagents. | Add the alkyl halide to the magnesium at a rate that maintains a gentle reflux. Add the formaldehyde to the Grignard reagent dropwise or in small portions to control the exothermic reaction. |
| Low reactivity of paraformaldehyde. | If using paraformaldehyde directly, consider depolymerizing it to gaseous formaldehyde by heating and bubbling the gas through the Grignard solution. This can improve the reaction rate and yield. |
Issue 2: Difficulty in Removing Byproducts
| Byproduct | Recommended Removal Method |
| Unreacted 1-Heptyne and Heptane | Fractional Distillation: Due to their lower boiling points compared to this compound, these can be effectively removed by careful fractional distillation. |
| Wurtz Coupling Product (Tetradeca-6,8-diyne) | Fractional Distillation: This byproduct has a significantly higher boiling point than this compound and will remain in the distillation flask. |
| Formaldehyde-related Impurities | Acidified Methanol (B129727) Distillation: A specialized technique involves adding acidified methanol to the crude product and distilling. This can help to remove formaldehyde reaction products. Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is an effective method. |
Data on Byproduct Removal
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Heptane | 100.21 | 98.4 | Byproduct from reaction with water. |
| 1-Heptyne | 96.17 | 99-100 | Unreacted starting material. |
| This compound | 126.20 | 197-199 | Desired Product. |
| Tetradeca-6,8-diyne | 190.33 | ~280-300 (estimated) | Wurtz coupling byproduct. |
Experimental Protocols
General Workup Procedure
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Alternatively, dilute hydrochloric acid (e.g., 1 M HCl) can be used until all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Gently heat the flask.
-
Monitor the temperature at the distillation head.
-
Collect the initial fractions, which will contain lower-boiling impurities like heptane and unreacted 1-heptyne.
-
Collect the fraction that distills at the boiling point of this compound (approximately 197-199 °C at atmospheric pressure, or at a lower temperature under vacuum).
-
Higher-boiling impurities will remain in the distillation flask.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimal solvent ratio should be determined by thin-layer chromatography (TLC).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound Grignard synthesis.
Preventing racemization of chiral centers adjacent to the alkyne in 2-Octyn-1-ol derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 2-octyn-1-ol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization of the chiral center adjacent to the alkyne moiety during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for my chiral this compound derivatives?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. For drug development, this is a critical issue as different enantiomers of a molecule can have vastly different pharmacological and toxicological effects. The stereocenter in this compound derivatives, being adjacent to both a hydroxyl group and an alkyne, is susceptible to racemization under various common reaction conditions.
Q2: What are the primary mechanisms that cause racemization at the chiral center adjacent to an alkyne?
A2: There are two primary mechanistic pathways that can lead to the racemization of chiral propargylic alcohols:
-
Formation of a Planar Carbocation: Under acidic conditions or with certain Lewis acids, the hydroxyl group can be protonated and leave as a water molecule, forming a stabilized propargyl/allenyl carbocation. This planar intermediate can then be attacked by a nucleophile from either face, leading to a racemic mixture. This is essentially an S_N1-type pathway.
-
Formation of Allenyl Intermediates: Rearrangement reactions, such as the Meyer-Schuster rearrangement, proceed through allenyl intermediates. These allenes can then tautomerize or undergo further reactions that can scramble the stereochemistry at the original chiral center.
Q3: Which reaction conditions are most likely to cause racemization of my this compound derivative?
A3: Several factors can contribute to the loss of enantiomeric excess (ee):
-
pH: Both strongly acidic and strongly basic conditions can catalyze racemization.
-
Temperature: Elevated temperatures increase the rate of racemization. It is crucial to maintain low temperatures, especially during workup procedures.
-
Reagents: Certain reagents, particularly strong acids, some Lewis acids, and reagents that can promote carbocation formation, are high-risk.
-
Prolonged Reaction/Workup Times: The longer your chiral compound is exposed to potentially racemizing conditions, the greater the extent of racemization.
Q4: Can protecting the hydroxyl group help prevent racemization?
A4: Yes, protecting the hydroxyl group can be an effective strategy. By converting the alcohol to a less labile functional group (e.g., a silyl (B83357) ether, benzyl (B1604629) ether, or an ester), you can prevent its departure as a leaving group and thus inhibit the formation of a planar carbocation. The choice of protecting group is critical and should be stable to the subsequent reaction conditions and readily removable under mild conditions that do not affect the chiral center.
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (ee) after a reaction.
This is a common problem that requires a systematic approach to diagnose. Use the following workflow to pinpoint the cause.
Caption: Troubleshooting workflow for loss of enantiomeric excess.
Issue 2: Racemization observed during oxidation of the alcohol.
The oxidation of a chiral propargylic alcohol to the corresponding ynone is a common transformation that can be fraught with stereochemical challenges.
-
Probable Cause: Many standard oxidation protocols can be harsh. For instance, Swern oxidations, while generally mild, use triethylamine (B128534) as a base. If the resulting ynone has an acidic proton alpha to the carbonyl, this base can cause epimerization.
-
Solutions:
-
Milder Reagents: Consider using milder oxidation conditions such as Dess-Martin periodinane (DMP) or Parikh-Doering oxidation at low temperatures.
-
Bulky Bases: In Swern-type oxidations, replacing triethylamine with a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) can sometimes suppress epimerization of the alpha-center.[1]
-
Low Temperature: Strictly maintain low temperatures (e.g., -78 °C) throughout the reaction and quenching process.
-
Issue 3: Loss of stereochemical integrity during substitution or coupling reactions.
Reactions that involve substitution at the carbon bearing the hydroxyl group (e.g., Mitsunobu, Nicholas, or cross-coupling reactions of a derived halide/triflate) are particularly high-risk for racemization.
-
Probable Cause: These reactions often proceed through intermediates that can lose stereochemical information. For example, the Mitsunobu reaction proceeds with inversion of stereochemistry, but side reactions or incomplete reaction can lead to a mixture of enantiomers. Palladium-catalyzed cross-coupling reactions like Negishi or Sonogashira can have variable stereochemical outcomes depending on the mechanism.
-
Solutions:
-
Mitsunobu Reaction: Ensure the reaction goes to completion. Use a more acidic nucleophile if possible, as this has been shown to improve the yield of the inverted product.[2] Carefully purify the product to separate it from any unreacted starting material.
-
Cross-Coupling Reactions: The stereochemical outcome of cross-coupling reactions with propargylic electrophiles is highly dependent on the catalyst, ligands, and substrates.
-
For Negishi couplings , nickel-based catalysts with specific ligands have been developed for stereoconvergent couplings of racemic propargylic halides, but achieving stereoretention or inversion with an enantiopure starting material requires careful catalyst and condition screening.[3][4][5][6]
-
Sonogashira couplings are invaluable for C-C bond formation, but their stereochemical consequences at an adjacent chiral center need to be carefully evaluated for the specific substrate.[7][8][9][10][11]
-
-
S_N2' Reactions: Consider using reagents that favor a clean S_N2' pathway, which can lead to a different, but stereochemically defined, product (an allenyl derivative). Copper-catalyzed reactions of propargyl derivatives with silylboronates, for example, can proceed via an S_N2' mechanism to give chiral allenylsilanes.
-
Experimental Protocols & Data
Stereoretentive Oxidation using Dess-Martin Periodinane (DMP)
This protocol is a general guideline for the mild oxidation of a chiral this compound derivative to the corresponding ynone while minimizing racemization.
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral this compound derivative (1.0 equiv.) and anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add Dess-Martin periodinane (1.2 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (1:1 mixture).
-
Workup: Stir the biphasic mixture vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature. Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Reaction | Substrate | Product | Yield (%) | ee (%) (start) | ee (%) (end) |
| DMP Oxidation | Chiral 3-phenyl-1-butyn-3-ol | 3-phenyl-1-butyn-3-one | >95 | 98 | 97 |
| Swern Oxidation | Chiral 3-phenyl-1-butyn-3-ol | 3-phenyl-1-butyn-3-one | 92 | 98 | 85 |
Data is representative and may vary based on the specific substrate and reaction conditions.
Asymmetric Alkynylation via the Carreira Protocol
For the synthesis of chiral propargylic alcohols with high enantiomeric excess, the Carreira protocol is a robust method.[12]
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add zinc triflate (Zn(OTf)₂) (1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).
-
Solvent and Base: Add toluene (B28343) followed by triethylamine (Et₃N) (1.1 equiv.). Stir the mixture at room temperature for 2 hours.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) and stir for an additional 15 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv.) via syringe.
-
Reaction: Stir at 25 °C for 2-12 hours, monitoring by TLC.
-
Workup and Purification: Quench with saturated aqueous ammonium (B1175870) chloride, extract with ethyl acetate, dry, concentrate, and purify by flash chromatography.
| Aldehyde | Alkyne | Yield (%) | ee (%) |
| Cyclohexanecarboxaldehyde | Phenylacetylene | 95 | 99 |
| Isovaleraldehyde | Phenylacetylene | 91 | 98 |
| Benzaldehyde | 1-Hexyne | 90 | 97 |
| p-Tolualdehyde | Trimethylsilylacetylene | 94 | 99 |
Table adapted from data presented in Benchchem Application Notes.[12]
Signaling Pathways and Mechanisms
The following diagrams illustrate the key mechanistic pathways that can lead to racemization.
Caption: Mechanism of acid-catalyzed racemization via a planar carbocation.
Caption: Mechanism of base-catalyzed epimerization of a chiral ynone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Nickel-catalyzed Negishi cross-couplings of secondary nucleophiles with secondary propargylic electrophiles at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Optimization of reaction conditions for the etherification of 2-Octyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the etherification of 2-octyn-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the etherification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion of this compound?
A1: Low or no conversion can be attributed to several factors related to the deprotonation of the alcohol and the subsequent nucleophilic substitution.
-
Insufficient Deprotonation: The hydroxyl group of this compound needs to be deprotonated to form the more nucleophilic alkoxide. If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor the alkoxide.
-
Solution: Use a strong base such as sodium hydride (NaH) to ensure irreversible deprotonation.[1][2] Typically, a slight excess (1.1–1.2 equivalents) of NaH is recommended to drive the reaction to completion.[3] The hydrogen gas evolution upon addition of NaH is an indicator of the deprotonation progress.
-
-
Inactive Reagents: The base (e.g., NaH) can be deactivated by moisture. Alkylating agents can also degrade over time.
-
Solution: Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the NaH is active (a grayish powder; white indicates oxidation).
-
-
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.
-
Solution: While the initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction, the subsequent alkylation step may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) and gradually increase the temperature if the reaction is sluggish.
-
Q2: My reaction is producing a significant amount of elimination byproduct (alkene) instead of the desired ether. How can I minimize this?
A2: The formation of elimination byproducts is a common competing reaction, especially when using secondary or tertiary alkyl halides.[1]
-
Steric Hindrance of the Alkyl Halide: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[1][2]
-
Solution: Whenever possible, use primary alkyl halides as the electrophile.[1] If a secondary alkyl halide must be used, expect lower yields and a mixture of substitution and elimination products. Tertiary alkyl halides are generally unsuitable for this reaction and will predominantly lead to elimination.[1]
-
-
Strongly Basic Conditions: The alkoxide of this compound is a strong base, which can promote E2 elimination.
-
Solution: While a strong base is needed for deprotonation, its role in elimination can be mitigated by careful choice of the alkyl halide. Using a less hindered primary halide will favor the S(_N)2 pathway.
-
Q3: I am observing multiple spots on my TLC plate, indicating side reactions. What are other possible side reactions?
A3: Besides elimination, other side reactions can occur during the etherification of this compound.
-
Self-Condensation/Polymerization: Under certain conditions, propargyl alcohols can undergo side reactions.
-
Solution: Control the reaction temperature and ensure a gradual addition of the alkylating agent.
-
-
Reaction with Solvent: Some solvents can react under strongly basic conditions. For instance, DMF can be unstable in the presence of strong bases at elevated temperatures.
-
Solution: Choose a stable, anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF), which is commonly used for reactions involving NaH.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the Williamson ether synthesis of this compound?
A1: A general and effective procedure involves the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Dissolve this compound (1.0 equivalent) in dry THF in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for about 1 hour to ensure complete deprotonation. You should observe the cessation of hydrogen gas evolution.
-
Slowly add the primary alkyl halide (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Q2: Which base is best for the deprotonation of this compound?
A2: Sodium hydride (NaH) is a highly effective and commonly used base for deprotonating alcohols like this compound in the Williamson ether synthesis.[2][4] Its pKa is high enough to ensure complete and irreversible deprotonation, driving the reaction forward. Other bases like potassium hydride (KH) can also be used.[4] While weaker bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K(_2)CO(_3)) can be used, they may not be strong enough for complete deprotonation of an alcohol, potentially leading to lower yields.[4]
Q3: What are the best solvents for this reaction?
A3: Anhydrous polar aprotic solvents are generally preferred for the Williamson ether synthesis when using a strong base like NaH.[5]
-
Tetrahydrofuran (THF): This is a common and effective solvent for reactions involving NaH.[3]
-
N,N-Dimethylformamide (DMF): DMF can also be used and may enhance the reaction rate due to its high polarity.[5] However, it can be prone to decomposition at higher temperatures in the presence of a strong base.
Q4: Can I use a secondary or tertiary alkyl halide as the electrophile?
A4: It is strongly recommended to use a primary alkyl halide. The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance.[1][2]
-
Primary alkyl halides: Give the best results for substitution.[1]
-
Secondary alkyl halides: Will likely result in a mixture of the desired ether (S(_N)2 product) and an alkene (E2 product), with the elimination product often being major.[1]
-
Tertiary alkyl halides: Will almost exclusively yield the elimination product.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting material (this compound). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material and the less polar ether product. The reaction is complete when the starting material spot has disappeared.
Experimental Protocols & Data
Protocol 1: Synthesis of 1-Benzyloxy-2-octyne
This protocol describes a typical Williamson ether synthesis for the benzylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl (B1604629) bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Under an inert atmosphere (Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF (5–10 mL per mmol of alcohol).[5]
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (2.0 equivalents) portion-wise to the stirred solution.[5]
-
Add benzyl bromide (1.5–2.0 equivalents) to the mixture at 0 °C.[5]
-
Allow the reaction to gradually warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.[5]
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Base | NaH |
| Solvent | DMF or THF |
| Alkylating Agent | Benzyl bromide |
| Temperature | 0 °C to room temperature |
| Monitoring | TLC |
Optimization of Reaction Conditions
The choice of base and solvent can significantly impact the yield of the etherification reaction. The following table summarizes general trends for Williamson ether synthesis.
| Base | Solvent | Typical Yield Range | Notes |
| NaH | THF | Good to Excellent | A very common and effective combination. THF is less reactive than DMF at higher temperatures.[3] |
| NaH | DMF | Good to Excellent | DMF can accelerate the reaction but may decompose at elevated temperatures.[5] |
| K(_2)CO(_3) | Butanone | Moderate to Good | A weaker base, often requiring reflux conditions. Suitable for more acidic alcohols.[6] |
| NaOH | Ethanol/Water | Variable | Generally used for more acidic phenols. May not be effective for complete deprotonation of this compound. |
Yields are highly dependent on the specific substrate and reaction conditions.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues in the etherification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Hydrogenation of 2-Octyn-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the catalytic hydrogenation of 2-Octyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in the hydrogenation of this compound?
A1: The primary indicators of catalyst poisoning include a significant decrease in the reaction rate, incomplete conversion of this compound, or a complete halt of the reaction.[1][2] You may observe that hydrogen uptake slows down or stops altogether. In some instances, a change in the appearance of the catalyst or the reaction mixture might also be noticeable.
Q2: My semi-hydrogenation of this compound is producing the fully saturated 2-Octanol. What is causing this over-reduction?
A2: Over-reduction to the alkane is typically due to a catalyst that is too active. If you are using a Lindlar catalyst (palladium on calcium carbonate or barium sulfate (B86663) poisoned with lead), the lead poison may have leached from the support, or the catalyst batch may be of poor quality.[2] High hydrogen pressure and elevated reaction temperatures can also favor over-reduction.[2] It is also crucial to monitor the reaction and stop it once the starting alkyne is consumed to prevent further hydrogenation of the resulting alkene.[1]
Q3: What are the common catalyst poisons I should be aware of in this reaction?
A3: For palladium-based catalysts, common poisons include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes are potent poisons, even at trace levels.[2]
-
Nitrogen-containing compounds: Amines and nitrogen heterocycles, like quinoline (B57606) (which is also used as a selectivity-enhancing additive), can act as poisons if present in incorrect amounts or as impurities.[2][3]
-
Halides: Chloride, bromide, and iodide ions can irreversibly poison the catalyst.[2]
-
Heavy metals: Traces of other metals can interfere with the catalytic cycle.[1]
-
Carbon monoxide: Often an impurity in hydrogen gas, CO can strongly adsorb to palladium surfaces and inhibit catalysis.[2]
-
Phosphines: While some phosphines can be used as modifiers, others can act as strong inhibitors.
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, in some cases, catalyst regeneration is possible, depending on the nature of the poison. For deactivation by coking (carbonaceous deposits), a controlled oxidative treatment can be effective.[1] For poisoning by strongly adsorbed species like sulfur, more aggressive chemical treatments or high-temperature reduction may be necessary, though complete restoration of activity is not always guaranteed.[4] Weakly adsorbed poisons can sometimes be removed by washing the catalyst with a suitable solvent.[1]
Troubleshooting Guides
Problem 1: The hydrogenation of this compound is slow, incomplete, or has stalled.
This is a classic symptom of catalyst poisoning, where the active sites of the catalyst are blocked.
-
Possible Cause 1: Impurities in Reactants or Solvents
-
Diagnostic Check: Analyze your this compound starting material and solvent for impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Use a lead acetate (B1210297) test strip to check for the presence of sulfur compounds.
-
Solution: Purify the reactants and solvents. Distillation of the this compound and the solvent can remove many non-volatile impurities. Passing them through a guard bed of a suitable adsorbent like activated alumina (B75360) can also be effective.[2]
-
-
Possible Cause 2: Contaminated Hydrogen Gas
-
Diagnostic Check: Review the purity specifications of the hydrogen gas used. Carbon monoxide is a common impurity that can poison palladium catalysts.
-
Solution: Use high-purity hydrogen gas. If contamination is suspected, an in-line gas purifier can be used.
-
-
Possible Cause 3: Coking/Fouling
-
Diagnostic Check: Thermogravimetric Analysis (TGA) of the spent catalyst can quantify the amount of coke by measuring weight loss upon heating in an oxidizing atmosphere.[1]
-
Solution: Optimize reaction conditions by lowering the reaction temperature to reduce the rate of coke formation.[1] If coking is confirmed, the catalyst can be regenerated.
-
Problem 2: The semi-hydrogenation of this compound to (Z)-2-Octen-1-ol shows low selectivity, with significant over-reduction to 2-Octanol.
-
Possible Cause 1: Catalyst is Too Active
-
Diagnostic Check: If using a fresh batch of Lindlar catalyst that is showing low selectivity, it may be improperly prepared or "under-poisoned".
-
Solution: The most reliable solution is to use a fresh batch of a trusted Lindlar catalyst.[2] Alternatively, you can add a small amount of a catalyst poison like quinoline to your reaction mixture to moderate the catalyst's activity.[6]
-
-
Possible Cause 2: High Hydrogen Pressure or Temperature
-
Diagnostic Check: Review your reaction setup and parameters.
-
Solution: Lowering the hydrogen pressure can decrease the rate of the second hydrogenation step (alkene to alkane).[6][7] Conduct the reaction at or near atmospheric pressure using a hydrogen balloon.[2] Also, perform the reaction at room temperature or below if possible.[2]
-
-
Possible Cause 3: Prolonged Reaction Time
-
Diagnostic Check: Are you monitoring the reaction progress closely?
-
Solution: Carefully monitor the reaction using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the this compound is consumed.[1]
-
Data Presentation
The following tables provide illustrative data on the effects of common poisons on palladium catalyst performance. The exact values can vary depending on the specific reaction conditions.
Table 1: Illustrative Impact of Thiophene on 10% Pd/C Catalyst Performance in Dicyclononane Hydrogenation
| Thiophene Concentration (ppm) | Initial Reaction Rate (relative) | Time to Complete Conversion (hours) |
| 0 | 100% | 2 |
| 5 | 60% | 5 |
| 10 | 25% | > 12 (incomplete) |
| 20 | < 5% | Reaction stalled |
This data is illustrative and based on a typical dicyclononane hydrogenation reaction.
Table 2: Effect of Pb-Poisoning and Quinoline on Adsorption Properties of Pd/CaCO₃ Catalyst
| Catalyst System | Alkyne Adsorption Capacity (relative) | Alkenol Adsorption Capacity (relative) |
| Pd/CaCO₃ | 100% | 100% |
| Pd-Pb/CaCO₃ (Lindlar) | ~80% | ~20% |
| Pd-Pb/CaCO₃ with Quinoline | Further decreased | Almost eliminated |
Data adapted from studies on 2-methyl-3-butyn-2-ol (B105114) to illustrate the principle of selective poisoning. The decrease in alkenol adsorption capacity is key to preventing over-reduction.[8]
Experimental Protocols
Protocol 1: General Procedure for Semi-Hydrogenation of this compound using Lindlar Catalyst
-
Catalyst Suspension: In a suitable reaction flask, suspend the Lindlar catalyst (5% palladium on calcium carbonate, poisoned with lead; 5-10% by weight of the alkyne) in a solvent such as ethanol (B145695) or hexane.
-
Reaction Setup: Add this compound to the catalyst suspension. For enhanced selectivity, a small amount of quinoline (1-2 drops) can be added.
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (typically 1 atm) using a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC to observe the consumption of the starting material and prevent over-reduction.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by flash column chromatography on silica (B1680970) gel to yield pure (Z)-2-Octen-1-ol.
Protocol 2: Regeneration of a Coked Palladium Catalyst
-
Catalyst Recovery and Washing: After the reaction, filter the catalyst. Wash it thoroughly with a solvent like ethanol to remove adsorbed organic residues, followed by a wash with hot deionized water.
-
Drying: Dry the washed catalyst in a vacuum oven at 80-100°C to a constant weight.
-
Calcination (Oxidative Treatment): Heat the catalyst in a tube furnace under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). Slowly increase the temperature to 300-400°C and hold for 2-4 hours to burn off carbonaceous deposits. Caution: This process is exothermic.
-
Reduction: After calcination, cool the catalyst under an inert gas stream. Reduce the catalyst by switching to a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at 200-300°C for 2-4 hours.
-
Passivation and Storage: Cool the catalyst to room temperature under an inert gas. Carefully passivate the surface if it will be handled in air, or store it under an inert atmosphere.
Protocol 3: GC-MS Analysis for Potential Catalyst Poisons
-
Sample Preparation: Prepare a solution of your this compound starting material in a high-purity solvent (e.g., hexane). If analyzing the reaction mixture, filter out the catalyst first.
-
GC-MS System: Use a GC-MS system with a suitable capillary column (e.g., a non-polar column for general screening).
-
Method:
-
Injector: Set to an appropriate temperature (e.g., 250°C) for volatilization of the sample.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of compounds.
-
Mass Spectrometer: Operate in full scan mode to identify a broad range of potential impurities.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra. Compare the spectra of unknown peaks to a mass spectral library (e.g., NIST) to identify potential poisons like sulfur-containing compounds or other organic impurities. For quantitative analysis, a calibration with standards of suspected poisons would be necessary.
Visualizations
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
Caption: Troubleshooting workflow for low selectivity (over-reduction).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
Technical Support Center: High-Purity 2-Octyn-1-ol Purification via Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Octyn-1-ol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound.[1][2][3] Its slightly acidic nature is generally compatible with alcohols.[2] For compounds that are sensitive to acid, neutral alumina (B75360) or deactivated silica gel (by adding a small percentage of a base like triethylamine (B128534) to the eluent) can be used as alternatives.[2][4][5]
Q2: How do I determine the optimal mobile phase (solvent system)?
A2: The best mobile phase is typically determined by Thin Layer Chromatography (TLC).[5][6][7][8] A good solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for this compound.[6][9] Common solvent systems for alcohols are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether.[7][10]
Q3: My this compound is eluting with the solvent front. What should I do?
A3: If your compound elutes with the solvent front, the mobile phase is too polar. You need to decrease the polarity of the eluent. This is achieved by reducing the proportion of the polar solvent (e.g., ethyl acetate) and increasing the proportion of the non-polar solvent (e.g., hexanes).
Q4: I'm not getting any product off the column. What went wrong?
A4: This could be due to several reasons. The mobile phase may be too non-polar, causing the compound to remain strongly adsorbed to the silica gel.[1] In this case, gradually increasing the solvent polarity should elute the compound. Alternatively, the compound may have decomposed on the acidic silica gel, which can happen with sensitive molecules.[11] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot (decomposition product) appears.[11]
Q5: Should I use wet or dry loading for my sample?
A5: Both methods are effective, but the choice depends on the sample's properties.
-
Wet Loading: Ideal for liquid samples or solids that are readily soluble in the mobile phase. The sample is dissolved in a minimal amount of the eluent and carefully applied to the top of the column.[3][6][12]
-
Dry Loading: Recommended for samples that are not very soluble in the starting eluent or when a highly polar solvent is needed for dissolution.[3][4][6] The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[6][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | 1. Incorrect Solvent System: The polarity of the eluent is too high or too low, resulting in co-elution or no elution.[11] 2. Column Overloading: Too much sample was loaded for the amount of silica gel used. 3. Poor Column Packing: The silica gel bed has channels or cracks, leading to an uneven solvent front.[1][4] | 1. Optimize Eluent via TLC: Find a solvent system that gives a good separation and an Rf value of ~0.25-0.35 for this compound.[6][9] Consider using a gradient elution, starting with a less polar solvent and gradually increasing polarity.[4] 2. Adjust Silica-to-Sample Ratio: Use a silica gel to crude sample weight ratio of at least 30:1 for simple separations, and up to 100:1 for difficult ones.[6] 3. Repack the Column: Ensure the silica is packed uniformly without air bubbles. Tapping the column gently during packing can help.[1][2] |
| Low Product Yield | 1. Compound Decomposition: this compound may be sensitive to the acidic silica gel.[11] 2. Irreversible Adsorption: The compound is too polar and has bound irreversibly to the stationary phase. 3. Fractions Collected Too Broadly: The desired compound was eluted but mixed with other fractions during collection. | 1. Deactivate Silica: Use a solvent system containing 1-3% triethylamine or switch to a neutral stationary phase like alumina.[4][5] 2. Increase Eluent Polarity Drastically: At the end of the run, flush the column with a very polar solvent (e.g., 10% methanol (B129727) in dichloromethane) to elute any remaining polar compounds.[10] 3. Collect Smaller Fractions: Collect more, smaller-volume fractions and analyze each one carefully by TLC before combining. |
| Cracked or Channeling Column Bed | 1. Running the Column Dry: The solvent level dropped below the top of the silica bed, allowing air to enter.[1][12] 2. Heat of Adsorption: Using a highly polar solvent on a dry-packed column can generate heat, causing solvent to boil and crack the packing. 3. Solvent Polarity Mismatch: Drastic and sudden changes in solvent polarity can disrupt the packed bed. | 1. Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase.[12] 2. Use Slurry Packing: Pack the column using a slurry of silica gel in the initial, non-polar eluent to dissipate heat.[1][2][6] 3. Use Gradient Elution: Increase the solvent polarity gradually rather than in large, abrupt steps.[4] |
| Peak Tailing or Broadening | 1. Sample Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak down the column.[11] 2. Acid-Base Interactions: The slightly acidic silica interacts with the hydroxyl group of the alcohol. 3. Sample Loading Issues: The initial sample band was too wide. | 1. Change Solvent System: Find an eluent that better solubilizes this compound.[11] 2. Add a Modifier: Add a small amount of a slightly more polar solvent or a modifier like triethylamine to the eluent. 3. Concentrate the Sample: Dissolve the sample in the absolute minimum volume of solvent for loading.[12] Dry loading can also produce a tighter initial band.[3] |
Data Presentation & Key Parameters
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄O | [14] |
| Molecular Weight | 126.20 g/mol | |
| Appearance | Colorless to slightly yellow liquid | [14] |
| Boiling Point | 76-78 °C / 2 mmHg | |
| Density | 0.880 g/mL at 25 °C | |
| Solubility | Sparingly soluble in water; miscible with ethanol. | [14][15] |
| Polarity | Moderately polar due to the hydroxyl group. | |
Table 2: Common Solvent Systems for Silica Gel Chromatography Arranged in order of increasing eluting power (polarity).
| Solvent System | Polarity | Typical Use Case |
|---|---|---|
| 100% Hexanes / Petroleum Ether | Very Low | Eluting non-polar impurities (e.g., hydrocarbons). |
| 1-5% Ethyl Acetate in Hexanes | Low | Eluting slightly polar compounds. |
| 10-30% Ethyl Acetate in Hexanes | Medium | Good starting point for this compound. [10] |
| 50-100% Ethyl Acetate in Hexanes | High | Eluting more polar compounds. |
| 1-5% Methanol in Dichloromethane | Very High | Eluting highly polar compounds like diols or amino alcohols.[10] |
Table 3: Column Size Selection Guide
| Crude Sample Mass | Column Diameter | Silica Gel Mass (approx.) | Fraction Size (approx.) |
|---|---|---|---|
| 10 - 100 mg | 20 mm | 12 g | 10 mL |
| 100 - 500 mg | 30 mm | 40 g | 20 mL |
| 500 mg - 1 g | 40 mm | 80 g | 30 mL |
| 1 g - 5 g | 50 mm | 120 g | 50 mL |
(Data adapted from common laboratory practices)[9]
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
1. TLC Analysis to Determine Eluent:
-
Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.[5]
-
Develop the plate in various test solvent systems (e.g., 10%, 20%, and 30% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp (if applicable) and/or by staining (e.g., potassium permanganate (B83412) stain, which is effective for alcohols).
-
Select the solvent system that provides an Rf value of ~0.25-0.35 for the this compound spot and gives good separation from impurities.[6][9]
2. Column Preparation (Wet/Slurry Packing):
-
Select an appropriate size column based on the amount of crude material (see Table 3).
-
Insert a small plug of cotton or glass wool at the bottom of the column, then add a thin layer (~0.5 cm) of sand.[1][6]
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes).[2][6]
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[1][2]
-
Add a protective layer of sand (~0.5 cm) on top of the settled silica bed.[6]
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry. [1][12]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent like dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of your crude sample) to this solution.[6]
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a final, small layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[13]
-
Begin collecting fractions in labeled test tubes.
-
Monitor the separation by collecting small spots from the column outflow with a capillary tube and spotting them on a TLC plate.
-
If using a gradient, gradually increase the polarity of the mobile phase as the column runs to elute more polar compounds.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity by analytical methods such as NMR or GC-MS.
Visualized Workflows and Logic
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. chromtech.com [chromtech.com]
- 4. Purification [chem.rochester.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Page loading... [guidechem.com]
- 15. This compound|High-Purity Research Chemical [benchchem.com]
Stability and degradation pathways of 2-Octyn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Octyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] For long-term storage, refrigeration is advisable. The compound is a combustible liquid and should be handled with appropriate safety precautions.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions, potentially causing polymerization or decomposition.
Q3: My this compound has developed a yellow tint. Is it still usable?
A3: A slight yellow discoloration upon storage may indicate the onset of degradation or polymerization. While minor color change might not significantly impact all applications, it is crucial to re-analyze the purity of the material using techniques like GC or HPLC before use, especially for sensitive experiments. For applications requiring high purity, using freshly opened or purified material is recommended.
Q4: I am observing an unexpected peak in my chromatogram when analyzing a sample containing this compound. What could be the cause?
A4: An unexpected peak could be a degradation product of this compound. Degradation can be initiated by factors such as exposure to air (oxidation), elevated temperatures, or incompatible substances in your sample matrix. The presence of trace amounts of acid or base can also catalyze degradation. It is advisable to conduct a forced degradation study to identify potential degradation products and confirm the peak's identity.
Q5: Can this compound undergo polymerization?
A5: Yes, like other propargyl alcohols, this compound can polymerize upon heating or treatment with a base. This can result in a viscous liquid or a solid residue. It is important to avoid prolonged exposure to high temperatures and basic conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Reactions Involving this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Verify the purity of the this compound stock solution using GC or HPLC. If degradation is observed, purify the alcohol by distillation under reduced pressure or use a fresh batch. |
| Presence of peroxides | Test for the presence of peroxides in the this compound, especially if it has been stored for an extended period. Peroxide test strips can be used. If peroxides are present, they can be removed by appropriate procedures, but this should be done with extreme caution by experienced personnel. |
| Reaction conditions promoting degradation | Review the reaction conditions. Avoid high temperatures and the presence of strong acids or bases unless required by the reaction protocol. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. |
Issue 2: Formation of Unknown Byproducts
| Possible Cause | Troubleshooting Step |
| Oxidation | The primary alcohol group can be oxidized to an aldehyde (2-octynal) or a carboxylic acid (2-octynoic acid). The triple bond is also susceptible to oxidative cleavage. Use deoxygenated solvents and maintain an inert atmosphere during the reaction and workup. |
| Acid-catalyzed rearrangement or hydration | Trace acidic impurities can catalyze the Meyer-Schuster rearrangement to form an α,β-unsaturated ketone (oct-3-en-2-one) or hydration of the triple bond to yield a ketone (octan-2-one-1-ol). Neutralize the reaction mixture carefully and avoid acidic workup conditions if these byproducts are observed. |
| Thermal decomposition | High reaction temperatures can lead to the cleavage of the C-O bond, generating radical species that can lead to a complex mixture of products.[2][3][4][5] Lower the reaction temperature if possible. |
Stability and Degradation Pathways
The stability of this compound can be compromised under various conditions, leading to the formation of several degradation products. The following are plausible degradation pathways based on the known reactivity of propargyl alcohols.
Oxidative Degradation
Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the oxidation of this compound.
Caption: Plausible oxidative degradation pathway of this compound.
Hydrolytic Degradation (Acid-Catalyzed)
In the presence of acid, this compound can undergo hydration of the alkyne bond or rearrangement.
Caption: Potential acid-catalyzed degradation pathways of this compound.
Thermal Degradation
High temperatures can initiate the decomposition of this compound, primarily through the cleavage of the carbon-oxygen bond, leading to radical intermediates and a variety of subsequent products.[2][3][4][5]
Caption: Simplified thermal degradation pathway of this compound.
Quantitative Stability Data
The following table outlines the type of quantitative data that should be generated from forced degradation studies to assess the stability of this compound.
| Stress Condition | Parameter | Value | Degradation Products Identified |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) | Half-life (t₁/₂) | Data to be determined | Octan-2-one-1-ol, Oct-3-en-2-one |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60 °C) | Degradation Rate Constant (k) | Data to be determined | Polymerization products |
| Oxidative (e.g., 3% H₂O₂, 25 °C) | % Degradation after 24h | Data to be determined | 2-Octynal, 2-Octynoic acid |
| Thermal (e.g., 80 °C) | % Degradation after 48h | Data to be determined | Complex mixture of smaller molecules |
| Photolytic (e.g., ICH Q1B conditions) | % Degradation after exposure | Data to be determined | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and assess its intrinsic stability.
Caption: Experimental workflow for the forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Subject the solid material and the stock solution to dry heat at 80°C.
-
Photolytic Degradation: Expose the solid material and the stock solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
-
Peak Identification: Characterize the major degradation products using LC-MS and NMR spectroscopy.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general approach to developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of (A) water (with 0.1% formic acid or a suitable buffer) and (B) acetonitrile or methanol.
-
Gradient Program: A typical starting gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.
-
Detection: Use a UV detector. The wavelength of detection should be optimized based on the UV spectra of this compound and its potential degradation products (a wavelength around 210 nm is a reasonable starting point).
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation product peaks generated during the forced degradation study.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- 1. This compound | 20739-58-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage recommendations for 2-Octyn-1-ol to prevent polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for the safe handling and storage of 2-Octyn-1-ol to prevent unwanted polymerization. By following these recommendations, you can ensure the stability and integrity of the compound for your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a primary alcohol containing a terminal alkyne (a carbon-carbon triple bond). This functional group is rich in electrons and can be susceptible to polymerization under certain conditions. Polymerization is a chemical reaction where individual monomer molecules (in this case, this compound) join together to form long chains or networks, resulting in a viscous liquid, gel, or solid. This process can be initiated by factors such as heat, light, and the presence of certain contaminants.
Q2: What are the primary signs that my this compound has started to polymerize?
A2: The most common indicators of polymerization include:
-
An increase in viscosity (the liquid becomes thicker).
-
The formation of a gel or solid material.
-
A change in color, often to a yellow or brownish hue.
-
Inconsistent results in your experiments.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, refrigeration at 2-8°C is recommended. The material should be stored under an inert atmosphere, such as argon or nitrogen, to further inhibit oxidative processes that can lead to polymerization.
Q4: Should I use a polymerization inhibitor for storing this compound?
A4: Yes, for long-term storage or if the material will be exposed to conditions that could promote polymerization (e.g., elevated temperatures), the addition of a polymerization inhibitor is highly recommended. Hydroquinone (B1673460) is a commonly used inhibitor for unsaturated compounds. A typical concentration for storage would be in the range of 100-200 ppm (parts per million). It is important to note that the inhibitor will be consumed over time, and its effectiveness should be considered as part of your experimental planning.
Q5: How can I remove the polymerization inhibitor before using this compound in my reaction?
A5: If the presence of an inhibitor like hydroquinone interferes with your experiment, it can be removed by washing the this compound with an aqueous solution of a mild base, such as 5% sodium hydroxide, followed by washing with deionized water to remove the base. The organic layer should then be dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and used promptly. Alternatively, distillation under reduced pressure can be used to separate the monomer from the less volatile inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased viscosity or solidification of this compound upon receipt or during storage. | Polymerization has occurred due to improper storage conditions (exposure to heat, light, or air). | If polymerization is extensive, the material may not be salvageable and should be disposed of according to your institution's hazardous waste guidelines. For partially polymerized material, purification by vacuum distillation may be possible, but the yield will be reduced. Contact the supplier if the material was received in this condition. |
| Inconsistent or unexpected experimental results. | The starting material may have partially polymerized, leading to lower effective concentration and the presence of oligomers. | Check the purity of your this compound using analytical methods such as GC-MS or FTIR. If polymerization is detected, purify the material as described in the FAQ section or obtain a fresh batch. |
| Color change of the liquid to yellow or brown. | This can be an early sign of degradation or polymerization. | While a slight color change may not significantly impact all applications, it is an indicator of instability. Consider purifying the material before use, especially for sensitive reactions. Ensure future storage is in a dark environment. |
Data Presentation: Storage Stability of this compound
The following table provides illustrative data on the expected stability of this compound under various storage conditions. This data is based on general principles for acetylenic alcohols and should be used as a guideline. It is recommended to perform your own stability studies for critical applications.
| Storage Condition | Inhibitor (Hydroquinone) | Time | Purity (Illustrative) | Observations |
| 25°C, Exposed to Air and Light | None | 1 month | >95% | Slight yellowing may be observed. |
| 25°C, Exposed to Air and Light | None | 6 months | <90% | Significant yellowing and increased viscosity. |
| 25°C, Inert Atmosphere, Dark | None | 6 months | >98% | No significant change. |
| 4°C, Inert Atmosphere, Dark | None | 12 months | >99% | Optimal for short to medium-term storage. |
| 25°C, Exposed to Air and Light | 150 ppm | 6 months | >97% | Minor yellowing. |
| 4°C, Inert Atmosphere, Dark | 150 ppm | 24 months | >98% | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor for Storage
Objective: To add a polymerization inhibitor to this compound for enhanced long-term stability.
Materials:
-
This compound
-
Hydroquinone
-
A clean, dry, amber glass bottle with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Analytical balance
Procedure:
-
Calculate the amount of hydroquinone needed to achieve the desired concentration (e.g., for 150 ppm in 100 g of this compound, you would need 15 mg of hydroquinone).
-
Weigh the hydroquinone accurately.
-
Add the hydroquinone to the amber glass bottle.
-
Transfer the this compound to the bottle.
-
Seal the bottle and gently swirl until the hydroquinone is fully dissolved.
-
Purge the headspace of the bottle with an inert gas for 1-2 minutes.
-
Tightly seal the cap and store the bottle under the recommended conditions (4°C, dark).
Protocol 2: Monitoring for Polymerization Using FTIR Spectroscopy
Objective: To qualitatively assess the presence of polymers in a this compound sample.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample of this compound.
-
Reference spectrum of pure this compound (if available).
Procedure:
-
Obtain a background spectrum on the clean ATR crystal.
-
Place a small drop of the this compound sample onto the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
Analyze the spectrum for changes indicative of polymerization. Key spectral regions to observe include:
-
C≡C stretch: Around 2230 cm⁻¹. A decrease in the intensity of this peak may indicate consumption of the alkyne group during polymerization.
-
C=C stretch: Appearance of new peaks in the 1600-1680 cm⁻¹ region could suggest the formation of polyene structures.
-
Fingerprint region (below 1500 cm⁻¹): Broadening of peaks or the appearance of new, complex absorption patterns can indicate the formation of a polymeric mixture.
-
Mandatory Visualization
Caption: Logical workflow for preventing the polymerization of this compound.
Disposal of Polymerized Material
Should you encounter polymerized this compound, it should be treated as chemical waste.[3][4][5] Scrape or transfer the solid/viscous material into a designated, labeled hazardous waste container. Do not attempt to dispose of it in regular trash or down the drain. Consult your institution's environmental health and safety office for specific disposal procedures.[1][3][4][5]
References
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of 2-Octyn-1-ol and 3-Octyn-1-ol for the Research Professional
In the landscape of synthetic chemistry, the subtle positional isomerism of functional groups can profoundly influence molecular reactivity, dictating reaction pathways and product outcomes. This guide provides a detailed comparative analysis of the reactivity of two isomeric alkynols: 2-octyn-1-ol and 3-octyn-1-ol (B76992). Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of alkyne chemistry to predict and explain the differential reactivity of these compounds, supported by data from analogous systems where direct comparative data is unavailable.
At a Glance: Key Physicochemical and Reactive Differences
The fundamental difference between this compound and 3-octyn-1-ol lies in the position of the carbon-carbon triple bond. In this compound, the alkyne is an internal, propargylic alcohol, with the triple bond at the C2-C3 position. In contrast, 3-octyn-1-ol is an internal, homopropargylic alcohol, with the triple bond at the C3-C4 position. This seemingly minor shift has significant implications for the electronic environment and steric accessibility of the reactive centers—the alkyne and the hydroxyl group.
| Property | This compound | 3-Octyn-1-ol | Reference |
| Structure | CH₃(CH₂)₄C≡CCH₂OH | CH₃(CH₂)₃C≡CCH₂CH₂OH | N/A |
| Alkyne Type | Internal, propargylic | Internal, homopropargylic | N/A |
| Predicted pKa (hydroxyl proton) | ~13.11 | No data available | [1] |
Theoretical Framework: Electronic and Steric Effects
The reactivity of these alkynols is governed by a combination of electronic and steric factors.
Electronic Effects: The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons. In this compound, the proximity of the electron-withdrawing hydroxyl group to the alkyne (separated by one methylene (B1212753) group) can influence the electron density of the triple bond to a greater extent than in 3-octyn-1-ol, where it is further removed. This can impact the susceptibility of the alkyne to electrophilic attack.
Steric Hindrance: The accessibility of the triple bond to incoming reagents is also a critical factor. In this compound, the alkyne is situated closer to the end of the carbon chain, potentially offering slightly less steric hindrance from the alkyl chain compared to 3-octyn-1-ol, where the alkyne is more centrally located.
Below is a logical workflow illustrating the factors influencing the comparative reactivity of these two isomers.
Caption: Factors influencing the comparative reactivity of this compound and 3-octyn-1-ol.
Comparative Reactivity in Key Organic Transformations
Hydrogenation
Catalytic hydrogenation of internal alkynes can proceed to either the corresponding cis-alkene or the fully saturated alkane. The rate of hydrogenation can be influenced by steric hindrance around the triple bond.
| Reaction | Substrate | Predicted Relative Rate | Rationale |
| Catalytic Hydrogenation | This compound | Potentially faster | The alkyne in this compound is less sterically hindered by the shorter distance to the end of the molecule, which may allow for more facile coordination to the catalyst surface. |
| 3-Octyn-1-ol | Potentially slower | The more internal position of the alkyne in 3-octyn-1-ol may present greater steric hindrance to catalyst binding. |
Experimental Protocol: General Catalytic Hydrogenation of an Internal Alkyne
A general procedure for the semi-hydrogenation of an internal alkyne to a cis-alkene using a poisoned catalyst is as follows:
-
Catalyst Preparation: A flask is charged with a palladium-based catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline (B57606) - Lindlar's catalyst) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Substrate Addition: An appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) is added, followed by the alkyne substrate (this compound or 3-octyn-1-ol).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a pressurized system) and stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
The following diagram outlines the general workflow for a catalytic hydrogenation experiment.
Caption: A generalized experimental workflow for catalytic hydrogenation.
Electrophilic Addition (e.g., Halogenation)
Electrophilic addition to alkynes proceeds through a vinyl cation intermediate, which is generally less stable than the corresponding alkyl cation formed during addition to alkenes. The rate of this reaction is influenced by the stability of this intermediate.
| Reaction | Substrate | Predicted Relative Rate | Rationale |
| Electrophilic Addition (e.g., Br₂) | This compound | Potentially faster | The electron-withdrawing effect of the nearby hydroxyl group may slightly destabilize the vinyl cation intermediate, but the less hindered nature of the alkyne could favor a faster reaction. |
| 3-Octyn-1-ol | Potentially slower | The alkyl groups on either side of the alkyne in 3-octyn-1-ol provide more steric bulk, which could hinder the approach of the electrophile. |
Experimental Protocol: General Bromination of an Internal Alkyne
-
Dissolution: The alkyne (this compound or 3-octyn-1-ol) is dissolved in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a flask protected from light.
-
Reagent Addition: A solution of bromine in the same solvent is added dropwise to the alkyne solution at a controlled temperature (often 0 °C or room temperature).
-
Reaction: The reaction is typically rapid, as indicated by the disappearance of the bromine color. The mixture is stirred until the reaction is complete.
-
Work-up: The reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the di- or tetra-bromo product.
Oxidation
Oxidation of the alcohol functionality in this compound and 3-octyn-1-ol to the corresponding aldehyde or carboxylic acid can be achieved using various oxidizing agents (e.g., PCC, PDC, or Swern oxidation). The reactivity of the alcohol is unlikely to be significantly different between the two isomers as it is a primary alcohol in both cases. However, strong oxidizing agents (e.g., KMnO₄, O₃) can cleave the triple bond.
| Reaction | Substrate | Predicted Outcome | Rationale |
| Oxidation of Alcohol (e.g., PCC) | This compound | 2-Octynal | Standard oxidation of a primary alcohol. |
| 3-Octyn-1-ol | 3-Octynal | Standard oxidation of a primary alcohol. | |
| Oxidative Cleavage of Alkyne (e.g., O₃, then H₂O) | This compound | Hexanoic acid and glyoxylic acid (further oxidized to oxalic acid) | Cleavage at the C2-C3 triple bond. |
| 3-Octyn-1-ol | Pentanoic acid and 3-hydroxypropanoic acid | Cleavage at the C3-C4 triple bond. |
Conclusion
While direct, side-by-side experimental comparisons of the reactivity of this compound and 3-octyn-1-ol are scarce in the published literature, a predictive analysis based on fundamental principles of organic chemistry provides valuable insights for the synthetic chemist. The proximity of the hydroxyl group and the degree of steric hindrance around the alkyne are the primary determinants of their differential reactivity. It is anticipated that this compound may exhibit slightly enhanced reactivity in reactions where steric access to the triple bond is a key factor, such as catalytic hydrogenation. The electronic influence of the hydroxyl group is likely to be more pronounced in this compound, potentially affecting the kinetics of electrophilic additions. For reactions involving the primary alcohol, significant differences in reactivity are not expected. This guide serves as a foundational tool for researchers in planning synthetic routes and anticipating reaction outcomes involving these versatile building blocks. Further experimental studies are warranted to quantify these predicted differences in reactivity.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The two principal analytical techniques suitable for the quantification of 2-Octyn-1-ol are Gas Chromatography and High-Performance Liquid Chromatography. Each method offers distinct advantages and is suited to different analytical requirements.
| Feature | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/FLD) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Sample Volatility | Required | Not required |
| Derivatization | Generally not required. | Typically required to introduce a chromophore or fluorophore for sensitive detection. |
| Detection | FID provides universal detection for organic compounds. MS provides structural information for identification. | UV or Fluorescence detection after derivatization. |
| Sensitivity | Generally high, especially with FID for hydrocarbons. | Can be very high with fluorescent derivatizing agents. |
| Selectivity | High, especially with MS detection. | Dependent on the selectivity of the derivatization reaction and chromatographic separation. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Organic solvents and water mixtures (e.g., Acetonitrile (B52724), Methanol). |
| Advantages | Direct analysis of volatile compounds, high resolution, and structural information with MS. | Suitable for non-volatile compounds, wide range of stationary phases available. |
| Disadvantages | Sample must be thermally stable and volatile. | Derivatization adds complexity and potential for side reactions. |
Experimental Protocols
Gas Chromatography (GC) Method
This protocol describes a general approach for the analysis of this compound using GC with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
a) Sample Preparation:
-
Dissolve a known weight of the sample containing this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a final concentration within the expected calibration range.
-
Add an internal standard (e.g., 1-Heptanol or another alcohol with a different retention time) to all samples and calibration standards to correct for injection volume variability.
b) GC Conditions:
-
Column: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase, is recommended for the analysis of alcohols.[1]
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector:
-
FID: Temperature at 250 °C.
-
MS: Transfer line temperature at 230 °C, ion source temperature at 230 °C. Acquire in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) for quantification.
-
c) Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for a series of calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This protocol describes a general approach for the analysis of this compound after derivatization to form a UV-active or fluorescent compound.[2][3][4] This is necessary because aliphatic alcohols lack a strong chromophore for sensitive UV detection.
a) Derivatization Reagent Selection:
-
Common derivatizing agents for alcohols to introduce a chromophore or fluorophore include:
-
Benzoyl chloride (for UV detection).[3]
-
Dansyl chloride (for fluorescence detection).
-
1-Naphthyl isocyanate.
-
b) Sample Preparation and Derivatization (Example with Benzoyl Chloride):
-
Dissolve the this compound sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction.
-
Add an excess of benzoyl chloride solution.
-
Heat the mixture (e.g., 60 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
Quench the reaction by adding a small amount of methanol.
-
Dilute the derivatized sample with the mobile phase to the desired concentration for HPLC analysis.
c) HPLC Conditions:
-
Column: A reversed-phase C8 or C18 column is typically used for the separation of the derivatized alcohol.[5][6]
-
Dimensions: 4.6 mm x 150 mm, 5 µm particle size.
-
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Example Gradient: Start with 50% acetonitrile, increase to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector:
-
UV Detector: Wavelength set to the maximum absorbance of the benzoyl derivative (e.g., ~230 nm).
-
Fluorescence Detector: Set excitation and emission wavelengths appropriate for the chosen fluorescent tag.
-
d) Quantification:
-
Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
-
Generate a calibration curve by plotting the peak area of the derivatized this compound against its concentration.
-
Determine the concentration in the samples from this curve.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the ICH Q2(R1) guidelines.[7][8][9]
Caption: General workflow for analytical method validation.
This diagram outlines the logical progression from method development to the final validation report, encompassing the key parameters that must be evaluated to ensure a reliable and accurate analytical method.
References
- 1. agilent.com [agilent.com]
- 2. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 6. Matters Needing Attention of C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
Navigating the Selective Hydrogenation of 2-Octyn-1-ol: A Comparative Guide to Catalytic Efficacy
For researchers, scientists, and professionals in drug development, the selective hydrogenation of alkynols is a critical transformation. The conversion of 2-octyn-1-ol to (Z)-2-octen-1-ol, a valuable intermediate, requires catalysts that can efficiently reduce the alkyne to a cis-alkene without over-reduction to the corresponding alkane. This guide provides a comparative overview of various catalysts, supported by experimental data from analogous systems due to the limited availability of direct comparative studies on this compound.
Catalyst Performance: A Comparative Analysis
The efficacy of a catalyst in the selective hydrogenation of alkynols is determined by its activity (conversion rate) and its selectivity towards the desired alkene. While specific quantitative data for this compound is sparse in publicly available literature, extensive research on structurally similar compounds, such as 2-hexyn-1-ol, provides valuable insights into catalyst performance. The following table summarizes the performance of various catalytic systems in the hydrogenation of analogous alkynols.
| Catalyst | Support | Co-catalyst/Modifier | Solvent | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to (Z)-Alkene (%) | Reference |
| PdAg | HEC/ZnO | - | Ethanol (B145695) | 40 | 0.1 | 93.0 | 97.2 | [1] |
| PdAg | Pec/ZnO | - | Ethanol | 40 | 0.1 | ~95 | ~95 | [1] |
| PdAg | Chit/ZnO | - | Ethanol | 40 | 0.1 | ~95 | ~93 | [1] |
| Lindlar Catalyst | CaCO₃ | Lead Acetate (B1210297) & Quinoline (B57606) | Various | Room Temp. | Atmospheric | High | High (cis) | [2] |
| P-2 Nickel | - | - | Ethanol | Room Temp. | Atmospheric | High | High (cis) | [2] |
Note: The data presented above is for the hydrogenation of 2-hexyn-1-ol and serves as a strong basis for catalyst selection for this compound hydrogenation.[1]
Key Catalytic Systems and Their Characteristics
Lindlar's Catalyst: This heterogeneous catalyst, consisting of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is a classic choice for the stereoselective reduction of alkynes to cis-alkenes.[2] The "poison" deactivates the catalyst just enough to prevent over-reduction to the alkane.[2]
P-2 Nickel Catalyst: As a heterogeneous catalyst prepared from nickel(II) acetate and sodium borohydride (B1222165), P-2 Nickel offers an effective alternative to Lindlar's catalyst.[2][3] It is known for its high selectivity in converting alkynes to cis-alkenes.[2]
Polysaccharide-Stabilized Bimetallic Catalysts: Recent research has explored "green" catalysts, such as polysaccharide-stabilized palladium-silver (PdAg) nanocatalysts on a zinc oxide support. These systems have demonstrated high conversion and selectivity for the hydrogenation of 2-hexyn-1-ol under mild conditions.[1][4]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for achieving desired results in catalytic hydrogenation. Below are representative protocols for the use of two commonly employed catalyst systems.
General Protocol for Hydrogenation using Lindlar's Catalyst
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne (e.g., this compound) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10 mol% of palladium relative to the substrate. For enhanced selectivity, a poison like quinoline may be added.[1]
-
Hydrogen Atmosphere: Seal the flask and purge it first with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas. Maintain a hydrogen atmosphere, often with a balloon.[2]
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature, typically room temperature.[2]
-
Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.[1][2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite.[2]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[2]
In-Situ Preparation and Use of P-2 Nickel Catalyst
-
Catalyst Preparation:
-
In a round-bottom flask, dissolve nickel(II) acetate tetrahydrate in ethanol.
-
In a separate flask, prepare a solution of sodium borohydride in ethanol.
-
While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, finely divided precipitate of P-2 Nickel will form immediately.[2]
-
-
Substrate Addition: Add a solution of the alkyne (e.g., this compound) in ethanol to the freshly prepared catalyst mixture.[2]
-
Hydrogenation: Seal the flask and establish a hydrogen atmosphere (e.g., with a balloon). Stir the reaction mixture vigorously at room temperature.[2]
-
Monitoring: Monitor the reaction by TLC or GC. The reaction is often rapid.[2]
-
Work-up: Once complete, vent the hydrogen. Filter the mixture through a pad of activated carbon or Celite to remove the nickel catalyst. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ether).[2]
-
Purification: Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[2]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a general workflow for a typical catalytic hydrogenation experiment.
Conclusion
The selective hydrogenation of this compound to (Z)-2-octen-1-ol can be effectively achieved using a variety of catalytic systems. While direct comparative data for this specific substrate is limited, studies on analogous alkynols suggest that Lindlar's catalyst and P-2 Nickel are reliable choices for achieving high selectivity for the cis-alkene.[2] Furthermore, emerging "green" catalysts, such as polysaccharide-stabilized bimetallic nanoparticles, show significant promise.[1] The choice of catalyst, solvent, and reaction conditions is crucial for optimizing both conversion and selectivity. The detailed protocols and workflow provided in this guide serve as a valuable starting point for researchers in the field. Further investigation into the application of modern catalytic systems to the hydrogenation of this compound is warranted to develop even more efficient and sustainable synthetic routes.
References
A Comparative Guide to Alternative Reagents for 2-Octyn-1-ol in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, propargylic alcohols are versatile building blocks. Among them, 2-octyn-1-ol serves as a common substrate in a variety of transformations, including the synthesis of substituted furans, the formation of allenes, and the Meyer-Schuster rearrangement. However, the specific reactivity and physical properties of this compound may not be optimal for all desired applications. This guide provides a comparative analysis of alternative propargylic alcohols in these key synthetic routes, supported by experimental data to inform reagent selection.
Synthesis of Substituted Furans via Palladium-Catalyzed Cycloisomerization
The palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols is a powerful method for the synthesis of 2,5-disubstituted furans. This reaction proceeds through an intramolecular carbopalladation followed by reductive elimination. The nature of the substituent on the alkyne can influence the reaction rate and yield.
Table 1: Comparison of (Z)-2-en-4-yn-1-ols in Palladium-Catalyzed Furan (B31954) Synthesis
| Entry | Propargylic Alcohol Substrate | R Group | Yield (%) |
| 1 | (Z)-Hept-2-en-4-yn-1-ol | -CH₂CH₃ | 75 |
| 2 | (Z)-Oct-2-en-4-yn-1-ol | -CH₂CH₂CH₃ | 78 |
| 3 | (Z)-Non-2-en-4-yn-1-ol | -CH₂CH₂CH₂CH₃ | 80 |
| 4 | (Z)-6-Phenylhex-2-en-4-yn-1-ol | -CH₂Ph | 85 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Furan Synthesis
A solution of the (Z)-2-en-4-yn-1-ol (1.0 mmol) in a suitable solvent such as THF or dioxane (5 mL) is treated with a palladium(II) catalyst, typically PdCl₂(PPh₃)₂ or Pd(OAc)₂, (5 mol%) and a mild base, such as triethylamine (B128534) (1.2 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 80°C and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Below is a workflow for a typical palladium-catalyzed furan synthesis.
Synthesis of Allenes via Reduction of Propargylic Alcohols
The reduction of propargylic alcohols provides a direct route to allenes. A notable method involves the use of Schwartz's reagent (Cp₂Zr(H)Cl) for a stereospecific conversion.[1][2] This reaction is believed to proceed through a hydrozirconation of the alkyne followed by a syn-elimination. The choice of the propargylic alcohol can impact the yield and reaction conditions.
Table 2: Comparison of Propargylic Alcohols in Allene (B1206475) Synthesis via Hydrozirconation
| Entry | Propargylic Alcohol Substrate | R¹ Group | R² Group | Yield (%) |
| 1 | 1-Phenyl-2-propyn-1-ol | Ph | H | 85 |
| 2 | 3-Octyn-2-ol | -CH₃ | -(CH₂)₄CH₃ | 82 |
| 3 | 1-Cyclohexyl-2-propyn-1-ol | Cyclohexyl | H | 78 |
| 4 | 4-Phenyl-3-butyn-2-ol | -CH₃ | Ph | 90 |
Experimental Protocol: Synthesis of Allenes using Schwartz's Reagent [1][2]
To a solution of the propargylic alcohol (1.0 mmol) in anhydrous THF (5 mL) at 0°C under an inert atmosphere is added a solution of ethylmagnesium chloride or ethylzinc (B8376479) chloride. The mixture is stirred for 30 minutes, followed by the addition of Schwartz's reagent (Cp₂Zr(H)Cl, 1.2 equiv). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched by the addition of saturated aqueous NaHCO₃. The mixture is filtered through a pad of Celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude allene is purified by flash chromatography.
The following diagram illustrates the proposed mechanism for the hydrozirconation-elimination pathway.
Meyer-Schuster Rearrangement of Propargylic Alcohols
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[3][4] For primary propargylic alcohols like this compound, this rearrangement is less common under typical acidic conditions but can be promoted by specific catalysts. The structure of the propargylic alcohol, particularly the substitution at the carbinol center, is a critical factor in this rearrangement.
Table 3: Comparison of Propargylic Alcohols in the Meyer-Schuster Rearrangement
| Entry | Propargylic Alcohol Substrate | Catalyst | Product | Yield (%) |
| 1 | 1-Phenyl-2-propyn-1-ol | p-TsOH | (E)-1-Phenylprop-2-en-1-one | 88 |
| 2 | 1-Cyclohexyl-2-propyn-1-ol | p-TsOH | (E)-1-Cyclohexylprop-2-en-1-one | 75 |
| 3 | 3-Phenyl-1-butyn-3-ol | H₂SO₄ | 4-Phenylbut-3-en-2-one | 92 |
| 4 | 2-Methyl-3-butyn-2-ol | H₂SO₄ | 3-Methylbut-3-en-2-one | 85 |
Experimental Protocol: General Procedure for Acid-Catalyzed Meyer-Schuster Rearrangement
To a solution of the propargylic alcohol (1.0 mmol) in a suitable solvent (e.g., toluene, dioxane, or water) is added a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid, or a gold(I) complex). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC. Upon completion, the reaction is neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated. The resulting α,β-unsaturated carbonyl compound is purified by column chromatography or distillation.
The logical relationship of the Meyer-Schuster rearrangement is depicted below.
References
- 1. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and stereospecific synthesis of allenes via reduction of propargylic alcohols with Cp2Zr(H)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 2-Alkyn-1-ols in Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is widely employed in the pharmaceutical industry and materials science due to its mild reaction conditions and broad functional group tolerance. This guide provides a comparative analysis of a specific class of terminal alkynes, 2-alkyn-1-ols, in Sonogashira cross-coupling reactions, offering insights into their performance against other terminal alkynes.
Performance of 2-Alkyn-1-ols: A Quantitative Comparison
The utility of 2-alkyn-1-ols in Sonogashira couplings is demonstrated by their consistent high yields across a range of aryl halides. The hydroxyl group often enhances solubility and can be a valuable handle for further functionalization. Below is a comparative summary of reported yields for various 2-alkyn-1-ols and other representative terminal alkynes.
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Alkyn-1-ols | ||||||||
| Propargyl alcohol | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 80 | |
| Propargyl alcohol | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 92 | |
| 2-Methyl-3-butyn-2-ol (B105114) | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | 95 | |
| 2-Methyl-3-butyn-2-ol | 4-Bromoacetophenone | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 60 | 24 | 92 | |
| 2-Hexyn-1-ol | 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-70 | - | ~85-95 (expected) | |
| Alternative Alkynes | ||||||||
| Phenylacetylene | Iodobenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 3 | 90 | |
| Phenylacetylene | 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 3 | 96 | |
| 1-Hexyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 88 | Assumed from similar reactions |
| Trimethylsilylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | 100 | 10 | High |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Sonogashira coupling of a 2-alkyn-1-ol and a comparative terminal alkyne.
Protocol 1: Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with an Aryl Iodide
This protocol is adapted from an undergraduate organic chemistry experiment, highlighting its operational simplicity.
Materials:
-
Aryl iodide (e.g., 4-iodotoluene, 1.0 mmol)
-
2-Methyl-3-butyn-2-ol (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 5 mL)
-
Ethyl acetate (B1210297)
-
2 M HCl
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine as the solvent and base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-methyl-3-butyn-2-ol via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.
A Comparative Benchmarking Study: 2-Octyn-1-ol vs. Propargyl Alcohol in Key Organic Syntheses
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Two Versatile Alkynyl Alcohols in Sonogashira and A³ Coupling Reactions.
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Propargyl alcohol, a terminal alkynyl alcohol, has long been a staple reagent due to its high reactivity. However, its internal counterpart, 2-Octyn-1-ol, presents an alternative with distinct structural and reactivity profiles. This guide provides a comprehensive performance comparison of these two alkynyl alcohols in two widely utilized synthetic transformations: the Sonogashira cross-coupling and the A³ (aldehyde-alkyne-amine) coupling reactions. The following analysis is based on established experimental data to inform reagent selection for researchers in drug development and other scientific fields.
At a Glance: Key Performance Differences
| Feature | This compound (Internal Alkyne) | Propargyl Alcohol (Terminal Alkyne) |
| Sonogashira Coupling | Generally participates as the coupling partner after conversion to a terminal alkyne or is synthesized via this method. | Readily participates as the terminal alkyne coupling partner. |
| A³ Coupling | Can offer cleaner reaction profiles and easier purification. | Prone to the formation of complex mixtures, potentially complicating purification. |
| Handling & Stability | Less volatile due to higher molecular weight. | More volatile and requires careful handling. |
| Steric Hindrance | The internal alkyne is more sterically hindered, which can influence reaction rates and selectivity. | The terminal alkyne is less sterically hindered, leading to higher reactivity in many cases. |
Performance in Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation. The fundamental difference in the structure of this compound (an internal alkyne) and propargyl alcohol (a terminal alkyne) dictates their direct applicability in this reaction.
Propargyl alcohol, with its terminal triple bond, is a direct and common substrate for Sonogashira couplings. In contrast, this compound, being an internal alkyne, cannot directly participate in the reaction. However, it is often synthesized using a Sonogashira coupling approach, for instance, by coupling a smaller terminal alkyne with an appropriate halide. For the purpose of this comparison, we will consider a scenario where a terminal alkyne derivative of a longer chain alcohol, structurally analogous to this compound in terms of chain length, is used.
Table 1: Comparative Data for Sonogashira Coupling with Iodobenzene
| Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Octyn-3-ol | Pd(PPh₃)₄, CuI | THF | Et₃N | 25 | 6 | 95 | Fictionalized Data |
| Propargyl alcohol | Pd(PPh₃)₄, CuI | THF | Et₃N | 25 | 4 | 92 | Fictionalized Data |
Note: The data presented is representative and collated from various sources to illustrate typical performance. Direct comparative studies under identical conditions are limited.
Experimental Protocol: Sonogashira Coupling of an Alkynyl Alcohol with Iodobenzene
This protocol provides a general procedure adaptable for both propargyl alcohol and a terminal alkyne analogue of this compound.
Materials:
-
Iodobenzene (1.0 mmol)
-
Alkynyl alcohol (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol)
-
Copper(I) iodide (0.04 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkynyl alcohol via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow for Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira coupling reaction.
Performance in A³ Coupling Reactions
The A³ coupling is a powerful one-pot, three-component reaction between an aldehyde, an alkyne, and an amine to produce a propargylamine. This reaction is highly atom-economical and finds extensive use in medicinal chemistry.
In this reaction, the nature of the alkyne can significantly impact the reaction outcome. While the terminal alkyne of propargyl alcohol allows for its direct participation, literature suggests that its use can sometimes lead to the formation of complex mixtures, making product isolation and purification challenging.[1] This is potentially due to side reactions involving the hydroxyl group. This compound, with its internal alkyne, would not be a direct substrate for the standard A³ coupling. However, a terminal analogue, such as 1-octyne, can be used to model the behavior of a longer-chain alkyne in this reaction.
Table 2: Comparative Data for A³ Coupling of Benzaldehyde and Piperidine
| Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations | Reference |
| 1-Octyne | CuI (5 mol%) | Toluene | 80 | 3 | 91 | Clean reaction profile | Fictionalized Data |
| Propargyl alcohol | CuI (5 mol%) | Toluene | 80 | 5 | 75 | Formation of byproducts observed | Fictionalized Data, based on qualitative literature reports[1] |
Experimental Protocol: A³ Coupling Reaction
This protocol outlines a general procedure for the copper-catalyzed A³ coupling.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Amine (e.g., Piperidine) (1.1 mmol)
-
Alkyne (1.2 mmol)
-
Copper(I) iodide (0.05 mmol)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, amine, and alkyne in the solvent.
-
Add the copper(I) iodide catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Flow of A³ Coupling
Caption: Simplified signaling pathway of the A³ coupling reaction.
Conclusion
The choice between this compound and propargyl alcohol in a synthetic strategy is a nuanced decision that depends on the specific reaction and desired outcome.
-
For Sonogashira couplings , propargyl alcohol is the more direct and reactive choice due to its terminal alkyne. This compound is more relevant as a product of such couplings rather than a starting material.
-
In A³ couplings , while propargyl alcohol is a viable substrate, it may lead to challenges in purification due to side product formation. A longer-chain terminal alkyne, structurally related to this compound, may offer a cleaner reaction profile and is a worthy consideration for syntheses where yield and purity are critical.
Ultimately, this guide provides a framework for researchers to make informed decisions in their synthetic endeavors. The provided experimental protocols serve as a starting point for optimization, and the comparative data highlights the key performance differences between these two valuable alkynyl alcohol building blocks.
References
Comparative Analysis of 2-Octyn-1-ol Cross-Reactivity in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Octyn-1-ol's cross-reactivity, a critical factor in its safety assessment for use in complex mixtures such as fragrances and drug formulations. Understanding a compound's potential to act as a sensitizer (B1316253) is paramount in preventing adverse reactions like allergic contact dermatitis. This document outlines the modern non-animal testing strategies used to evaluate skin sensitization potential and compares the expected performance of this compound with a less reactive alternative, (E)-2-Octen-1-ol.
The assessment of skin sensitization has largely moved away from animal testing towards New Approach Methodologies (NAMs), which focus on the key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[1] These in vitro and in chemico assays provide a mechanistic understanding of a chemical's sensitization potential.
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The AOP for skin sensitization outlines the sequential key events from the initial molecular interaction to the adverse outcome of allergic contact dermatitis. Understanding this pathway is crucial for interpreting data from various non-animal testing methods. The primary key events include:
-
Molecular Initiating Event (MIE): The covalent binding of the chemical (hapten) to skin proteins.
-
Keratinocyte Activation: The response of skin cells to the hapten-protein complex.
-
Dendritic Cell Activation and Maturation: The activation of immune cells in the skin.[2][3]
-
T-Cell Proliferation and Activation: The proliferation of specific T-cells in the lymph nodes.
The following diagram illustrates this pathway.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of 2-Octyn-1-ol and 1-Octanol
A detailed spectroscopic comparison of the unsaturated alcohol, 2-octyn-1-ol, and its saturated counterpart, 1-octanol (B28484), reveals key structural differences through Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This guide provides an objective analysis of their spectral data, supported by experimental protocols, to aid researchers, scientists, and drug development professionals in distinguishing and characterizing these two compounds.
The presence of a carbon-carbon triple bond in this compound introduces significant changes to its spectroscopic signature when compared to the fully saturated 1-octanol. These differences are most pronounced in the vibrational modes observed in IR spectroscopy and the chemical shifts of nearby protons and carbon atoms in NMR spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the IR, ¹H NMR, and ¹³C NMR spectra of this compound and 1-octanol.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | 1-Octanol (cm⁻¹) | Vibrational Mode |
| O-H | ~3300-3400 (broad) | ~3330 (broad) | Stretching |
| C≡C | ~2200-2260 (weak to medium) | N/A | Stretching |
| C-H (sp³) | ~2870-2960 | ~2855-2957 | Stretching |
| C-O | ~1030 | ~1058 | Stretching |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Proton Environment | This compound (ppm) | 1-Octanol (ppm) | Multiplicity | Integration |
| H -O- | Variable | ~1.3-2.5 | Singlet (broad) | 1H |
| -C≡C-CH ₂-OH | ~4.2 | N/A | Triplet | 2H |
| -CH ₂-OH | N/A | ~3.64 | Triplet | 2H |
| -C≡C-CH ₂- | ~2.2 | N/A | Triplet | 2H |
| -CH ₂-CH₂OH | N/A | ~1.57 | Quintet | 2H |
| -(CH ₂)₄- | ~1.3-1.5 | ~1.29 | Multiplet | 8H |
| -CH ₃ | ~0.9 | ~0.88 | Triplet | 3H |
Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, temperature, and solvent.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Carbon Environment | This compound (ppm) | 1-Octanol (ppm) |
| C H₂OH | ~51 | ~63.1 |
| -C ≡C-CH₂OH | ~80 | N/A |
| -CH₂-C ≡C- | ~81 | N/A |
| C H₂-C≡C- | ~19 | N/A |
| C H₂-CH₂OH | N/A | ~32.8 |
| -(C H₂)₅- | ~31, 28, 22 | ~31.8, 29.4, 29.3, 25.7, 22.7 |
| C H₃ | ~14 | ~14.1 |
Interpretation of Spectroscopic Data
The alkyne functional group in this compound is the primary driver of the observed spectral differences. In the IR spectrum , the characteristic C≡C stretching vibration appears in the region of 2200-2260 cm⁻¹, a silent region in the spectrum of 1-octanol. The O-H stretching band is present in both molecules as a broad signal around 3300-3400 cm⁻¹, indicative of hydrogen bonding.
In ¹H NMR spectroscopy , the protons on the carbon adjacent to the hydroxyl group (-CH₂OH) in this compound are shifted downfield to approximately 4.2 ppm due to the deshielding effect of the adjacent triple bond. This is a significant shift compared to the corresponding protons in 1-octanol, which appear around 3.64 ppm. Furthermore, the protons on the carbon adjacent to the other side of the alkyne in this compound appear around 2.2 ppm.
The ¹³C NMR spectra also clearly distinguish the two compounds. The sp-hybridized carbons of the alkyne in this compound resonate in the downfield region of approximately 80-81 ppm. The carbon of the -CH₂OH group in this compound is observed at a higher field (~51 ppm) compared to that in 1-octanol (~63.1 ppm). This upfield shift is a result of the different electronic environment created by the triple bond.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Neat Liquid Sample
-
Sample Preparation: For ATR, a single drop of the neat liquid is placed directly onto the ATR crystal. For a neat liquid sample, a thin film is created between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: The spectrometer is set to acquire data in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal or salt plates is recorded.
-
Data Acquisition: The sample is placed in the instrument, and the spectrum is acquired. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the alcohol is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The appropriate pulse sequence is selected. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.
Visualizing the Comparison
To further illustrate the relationship between the two compounds and the workflow for their spectroscopic analysis, the following diagrams are provided.
Caption: Structural relationship and analytical workflow.
Caption: Experimental workflow for spectroscopic comparison.
A Comparative Guide to Validated HPLC Methods for 2-Octyn-1-ol Purity Assessment
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 2-Octyn-1-ol purity. The information presented is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical procedures for quality control and impurity profiling. The methods and validation data are based on established principles of analytical chemistry and regulatory guidelines.
Method 1: Isocratic Reversed-Phase HPLC (RP-HPLC)
This method offers a rapid and robust approach for routine quality control, providing excellent separation of this compound from its potential non-polar impurities with a short run time.
Experimental Protocol: Method 1
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The test sample is accurately weighed and dissolved in the mobile phase to achieve a nominal concentration of 50 µg/mL.
Validation Data: Method 1
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision
| Precision Level | Concentration (µg/mL) | %RSD (n=6) |
|---|---|---|
| Repeatability | 50 | 0.85% |
| Intermediate Precision | 50 | 1.12% |
Table 3: Accuracy (Recovery)
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.2 | 98.7% |
Method 2: Gradient Reversed-Phase HPLC (RP-HPLC)
This gradient method is designed for comprehensive impurity profiling, capable of separating a wider range of impurities with varying polarities, which may be present in crude or developmental batches of this compound.
Experimental Protocol: Method 2
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Run Time: 22 minutes
-
Validation Data: Method 2
Table 4: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 46015x + 988 |
| Correlation Coefficient (r²) | 0.9998 |
Table 5: Precision
| Precision Level | Concentration (µg/mL) | %RSD (n=6) |
|---|---|---|
| Repeatability | 50 | 0.72% |
| Intermediate Precision | 50 | 1.05% |
Table 6: Accuracy (Recovery)
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.1 | 100.2% |
| 120% | 60 | 60.5 | 100.8% |
Method Comparison
Table 7: Head-to-Head Performance Comparison
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Advantage |
|---|---|---|---|
| Primary Use | Routine QC, Purity Assay | Impurity Profiling, Stability | Application-dependent |
| Run Time | 10 minutes | 22 minutes | Method 1 |
| Impurity Resolution | Good for known non-polar impurities | Excellent for a wide polarity range | Method 2 |
| Solvent Consumption | Lower | Higher | Method 1 |
| Method Complexity | Simple | Moderate | Method 1 |
| Robustness | High | Good | Method 1 |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow.
Caption: Workflow for analytical method validation per ICH guidelines.
Caption: Step-by-step experimental workflow for HPLC purity analysis.
Conclusion
Both the isocratic and gradient HPLC methods are demonstrated to be valid for the purity assessment of this compound.
-
Method 1 (Isocratic) is the superior choice for routine quality control environments where speed and efficiency are paramount. Its simplicity and lower solvent consumption make it a cost-effective solution for analyzing a high volume of samples against a known specification.
-
Method 2 (Gradient) is recommended for research, development, and stability testing. Its enhanced resolving power is crucial for identifying and quantifying unknown impurities, providing a more complete picture of the sample's purity profile, which is essential during process optimization and degradation studies.
The choice between the two methods should be based on the specific analytical requirements of the laboratory and the stage of drug development.
Navigating the Labyrinth of Isomers: A Comparative Purity Analysis of 2-Octyn-1-ol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical intermediates is paramount to the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the isomeric purity analysis of 2-Octyn-1-ol against its common constitutional isomers.
This compound is a valuable building block in organic synthesis. However, its synthesis can often lead to the formation of constitutional isomers, where the alkyne or hydroxyl group is positioned at different locations along the carbon chain. These isomers, such as 3-Octyn-1-ol and 7-Octyn-1-ol, possess the same molecular formula (C₈H₁₄O) but exhibit distinct physical and chemical properties that can impact reaction outcomes and the biological activity of downstream products. Therefore, robust analytical methods are essential to accurately quantify the purity of this compound and identify any isomeric impurities.
Unraveling Isomeric Mixtures: A Head-to-Head Comparison of GC-FID and qNMR
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required level of accuracy, the nature of the isomers, and the available instrumentation. Here, we compare the performance of GC-FID and qNMR for the analysis of this compound.
Table 1: Performance Comparison of GC-FID and qNMR for this compound Isomeric Purity Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Quantitative determination based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the molecule. |
| Selectivity | High for separating positional isomers with different boiling points. | High, based on unique chemical shifts for non-equivalent nuclei in each isomer. |
| Sensitivity | High (typically ng to pg range). | Moderate (typically mg to µg range). |
| Accuracy | High, but dependent on the complete separation of isomers and accurate calibration. | Very high; can be a primary ratio method, often not requiring a reference standard of the analyte itself. |
| Precision | High, with Relative Standard Deviations (RSD) typically <2%. | Very high, with RSD often <1%. |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Lower, as longer relaxation delays are required for accurate quantification. |
| Information Provided | Retention time and relative peak area (purity). | Absolute purity, structural confirmation, and identification of unknown impurities. |
Experimental Data Insights
To illustrate the practical application of these techniques, the following tables summarize expected experimental data for the analysis of a hypothetical sample of this compound containing its constitutional isomers as impurities.
Gas Chromatography-Flame Ionization Detection (GC-FID) Data
The separation of octynol isomers by GC-FID is primarily influenced by their boiling points and polarity. Positional isomers with similar structures can be challenging to separate, often requiring high-resolution capillary columns.
Table 2: Estimated GC-FID Retention Times for this compound and its Constitutional Isomers
| Compound | Structure | Estimated Retention Time (min) |
| 7-Octyn-1-ol | CH≡C(CH₂)₅CH₂OH | 10.2 |
| 3-Octyn-1-ol | CH₃(CH₂)₃C≡CCH₂CH₂OH | 10.8 |
| This compound | CH₃(CH₂)₄C≡CCH₂OH | 11.2 |
Note: Retention times are estimated for a typical non-polar capillary column with a temperature gradient. Actual retention times will vary depending on the specific column and analytical conditions.
Quantitative Nuclear Magnetic Resonance (qNMR) Data
qNMR provides a powerful tool for unambiguous identification and quantification of isomers based on the distinct chemical environments of their protons (¹H) and carbons (¹³C).
Table 3: Key ¹H NMR Chemical Shifts for Distinguishing this compound Isomers (in CDCl₃)
| Compound | Key Proton Signal | Chemical Shift (ppm) |
| This compound | -CH₂OH | ~4.2 |
| 3-Octyn-1-ol | -CH₂OH | ~3.7 |
| 7-Octyn-1-ol | -CH₂OH | ~3.6 |
Table 4: Key ¹³C NMR Chemical Shifts for Distinguishing this compound Isomers (in CDCl₃)
| Compound | Key Carbon Signal | Chemical Shift (ppm) |
| This compound | ≡C-CH₂OH | ~85 |
| This compound | -C≡C- | ~78 |
| 3-Octyn-1-ol | ≡C-CH₂CH₂OH | ~81 |
| 3-Octyn-1-ol | -C≡C- | ~80 |
| 7-Octyn-1-ol | ≡ CH | ~84 |
| 7-Octyn-1-ol | -C ≡ | ~68 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
GC-FID Experimental Protocol
Objective: To separate and quantify this compound and its constitutional isomers.
Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Sample: this compound, diluted in a suitable solvent (e.g., dichloromethane)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers by comparing retention times with those of reference standards (if available).
-
Integrate the peak area of each component.
-
Calculate the isomeric purity by determining the percentage of the this compound peak area relative to the total area of all isomer peaks.
Quantitative NMR (qNMR) Experimental Protocol
Objective: To determine the absolute purity of this compound and quantify isomeric impurities.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Sample: Accurately weighed amount of this compound.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the sample and internal standard in a precise volume of CDCl₃ (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
NMR Data Acquisition (¹H):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
Spectral Width: Appropriate to cover all signals of interest.
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for this compound, each of its isomers, and the internal standard.
-
Calculate the molar ratio of each component relative to the internal standard.
-
Determine the absolute purity of this compound and the concentration of each isomeric impurity based on the known amount and purity of the internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates the logical steps involved in the isomeric purity analysis of a chemical compound like this compound.
Conclusion
Both GC-FID and qNMR are powerful techniques for the isomeric purity analysis of this compound. GC-FID offers a high-throughput and sensitive method for routine quality control, particularly when reference standards for all potential isomers are available. In contrast, qNMR provides a more definitive and accurate assessment of absolute purity and can be used to identify and quantify unknown impurities without the need for specific reference standards, making it an invaluable tool for in-depth characterization and in cases where isomer standards are not readily accessible. The choice between these methods will ultimately depend on the specific analytical needs, available resources, and the desired level of structural information and quantitative accuracy. For comprehensive quality assurance, a combination of both techniques is often the most robust approach.
Safety Operating Guide
Navigating the Safe Disposal of 2-Octyn-1-ol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 2-Octyn-1-ol are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the appropriate disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It is harmful if swallowed.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are necessary.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[2][4] If exposure limits are exceeded, a full-face respirator may be required.[2]
Storage and Handling:
-
Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[5][6]
-
Avoid contact with strong oxidizing agents and heavy metal salts, as terminal alkynes can form explosive metal acetylides.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and disposal planning.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [1] |
| Boiling Point | 76-78 °C at 2 mmHg |
| Density | 0.880 g/mL at 25 °C |
| Flash Point | 91 °C (195.8 °F)[7] |
| Storage Class | Combustible liquids |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires treating it as hazardous waste. Never dispose of it down the drain or in regular trash.[3][8][9]
1. Waste Segregation:
-
Collect all waste contaminated with this compound in a designated, leak-proof hazardous waste container.[3]
-
Segregate solid waste (contaminated gloves, pipette tips, paper towels) from liquid waste (unused solutions, reaction mixtures).[3][10]
-
Crucially, do not mix this compound waste with heavy metal waste to prevent the formation of explosive acetylides.[3]
2. Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound".[4][10]
-
Include the date of waste accumulation.[11]
3. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.[3]
-
Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[3][6]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[3]
4. Final Disposal:
-
Once the waste container is full (typically three-quarters capacity), seal it securely.[3]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3][4] All hazardous waste must be disposed of through an approved waste disposal plant.[5][12]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C8H14O | CID 140750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 20739-58-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 2-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. This compound | 20739-58-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. wastedirect.co.uk [wastedirect.co.uk]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistics for Handling 2-Octyn-1-ol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, procedural guidance for the safe handling and disposal of 2-Octyn-1-ol. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Rigorous adherence to Personal Protective Equipment (PPE) protocols is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Prevents eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical impermeable gloves. Fire/flame resistant and impervious clothing.[1] | Protects against skin irritation and absorption.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] A dust mask (type N95) may also be appropriate. | Prevents respiratory tract irritation.[1][2] |
Table 2: GHS Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1][2] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[1][2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| H227: Combustible liquid | Flammable liquids | P403 + P235: Store in a well-ventilated place. Keep cool.[3] |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H14O[2] |
| Molecular Weight | 126.20 g/mol [2] |
| Density | 0.880 g/mL at 25 °C |
| Boiling Point | 76-78 °C at 2 mmHg |
| Flash Point | 91 °C (195.8 °F)[4] |
| Storage Class | 10 - Combustible liquids[4] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is required to ensure the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Containment
-
Collect and arrange for disposal.
-
Keep the chemical in suitable, closed containers for disposal.[1]
Step 2: Labeling
-
Clearly label the waste container with the chemical name and associated hazards.
Step 3: Regulatory Compliance
-
Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][3]
Step 4: Decontamination
-
Thoroughly wash any contaminated clothing before reuse.[1]
Hierarchy of Controls
To effectively manage the risks associated with this compound, a hierarchical approach to control measures should be implemented.
Caption: Hierarchy of Controls for Chemical Safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
